CFTR(inh)-172
Description
a cystic fibrosis transmembrane conductance regulator inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHYXZZCWVCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317499 | |
| Record name | CFTR(inh)-172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307510-92-5 | |
| Record name | CFTR(inh)-172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFTR(inh)-172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual-Pronged Attack of CFTR(inh)-172: An In-depth Analysis of its Inhibitory Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanism of CFTR(inh)-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This whitepaper elucidates the intricate details of how this compound exerts its inhibitory effects, providing crucial insights for the development of therapeutics targeting secretory diarrheas and autosomal dominant polycystic kidney disease, conditions characterized by CFTR hyperactivation.
This compound operates through a sophisticated dual mechanism, functioning as both a direct pore blocker and an allosteric gating modulator. This guide synthesizes findings from cryogenic electron microscopy (cryo-EM), single-molecule fluorescence resonance energy transfer (smFRET), and various electrophysiological assays to present a holistic view of the inhibitor's action.
Unraveling the Binding Site and Pore Blockade
Cryo-EM studies have pinpointed the binding site of this compound within the CFTR channel's inner vestibule, near transmembrane helix 8 (TM8).[1][2] This strategic location allows the inhibitor to physically obstruct the chloride ion conduction pathway. The binding is stabilized by a network of hydrophobic interactions and a salt bridge with key amino acid residues from transmembrane segments 1, 6, 8, 9, and 12.[1][3] The binding of this compound induces a conformational change in the channel, leading to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[2][4]
Allosteric Modulation of Channel Gating and ATP Hydrolysis
Beyond simple pore occlusion, this compound acts as a gating modulator, influencing the dynamic conformational changes that govern channel opening and closing.[2][5] Electrophysiological studies have consistently shown that this compound significantly reduces the open probability (Po) of the CFTR channel, primarily by increasing the duration of the closed state without significantly altering the open dwell time.[6]
Interestingly, while this compound inhibits the channel's function, it does not prevent the dimerization of the Nucleotide-Binding Domains (NBDs), a critical step in the ATP-dependent gating cycle.[2][5] However, it allosterically inhibits the ATPase activity of CFTR, slowing down the progression of the gating cycle while the NBDs are in a dimerized state.[2][5] This suggests a mechanism where the inhibitor, bound within the pore, transmits a conformational change to the NBDs, thereby uncoupling ATP hydrolysis from efficient channel gating.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ | ~0.3 - 3 µM | Dependent on cell type and membrane potential | [7] |
| Kᵢ | 300 nM | FRT cells (short-circuit current) | [6] |
| Kᵢ | 0.6 µM | FRT cells (single-channel recording) | [6] |
Table 1: Inhibitory Potency of this compound
| Parameter | Effect of this compound | Experimental Condition | Reference |
| Open Probability (Po) | Reduced by >90% | WT CFTR | [6] |
| Mean Closed Time | Increased | WT CFTR | [6] |
| Mean Open Time | No significant change | WT CFTR | [6] |
| Unitary Conductance | No alteration (8 pS) | WT CFTR | [6] |
| ATP Turnover (k_cat) | Decreased approx. fourfold | PKA-phosphorylated WT CFTR | [2] |
Table 2: Effects of this compound on CFTR Channel Kinetics and ATPase Activity
Visualizing the Mechanism and Experimental Approaches
To further clarify the complex interactions and processes involved, the following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental techniques used in its characterization.
Caption: Mechanism of this compound action.
Caption: Cryo-EM experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CFTR(inh)-172: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to the potent and selective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, CFTR(inh)-172. It is intended to be a comprehensive resource for researchers in the fields of cystic fibrosis, secretory diarrheas, and polycystic kidney disease, as well as for professionals involved in drug development.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of approximately 50,000 chemically diverse compounds.[1] The screening aimed to find inhibitors of cAMP/flavone-stimulated chloride (Cl⁻) transport in epithelial cells expressing CFTR.[1] This effort led to the identification of six compounds belonging to the 2-thioxo-4-thiazolidinone chemical class.[1] Subsequent screening of structural analogs of these initial hits identified this compound, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, as the most potent inhibitor.[2]
Mechanism of Action
Initially, the precise mechanism of this compound was debated, with some studies suggesting it acted as a gating modulator and others as a pore-blocker.[3] Recent structural and functional studies have revealed a dual mechanism of action, demonstrating that this compound acts as both a pore blocker and a gating modulator.[4][5]
Cryogenic electron microscopy (cryo-EM) studies have shown that this compound binds within the CFTR pore, near transmembrane helix 8 (TM8), a critical element that connects ATP hydrolysis to channel gating.[3][4][5][6][7] This binding stabilizes the transmembrane helices in a nonconductive conformation.[3] Specifically, the binding of this compound leads to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[3][5][6][7]
Furthermore, single-molecule fluorescence resonance energy transfer (smFRET) experiments have indicated that this compound inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[3][4][5][6][7] Electrophysiological studies have shown that this compound reduces the open probability of the channel primarily by increasing the mean channel closed time, without altering the unitary conductance.[8] It also causes a fivefold reduction in the mean open dwell time for wild-type CFTR.[3]
This compound also allosterically inhibits ATP turnover. In the presence of 10 µM this compound, the saturating ATP turnover rate (k_cat) was found to decrease approximately fourfold.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and effects of this compound on CFTR.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System | Reference |
| K_i_ (short-circuit current) | ~300 nM | FRT cells expressing human CFTR | [1][8] |
| K_i_ (open probability) | 0.6 µM | Not specified | [8] |
| IC_50_ (WT-CFTR) | 0.08 ± 0.01 µM | Not specified | [9] |
| IC_50_ (K95A-CFTR) | 0.85 ± 0.05 µM | Not specified | [9] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Condition | Effect of 10 µM this compound | Reference |
| Macroscopic Current Reduction (WT CFTR) | Excised inside-out membrane patches | 96% reduction | [3] |
| Open Probability (P_o_) (WT CFTR) | Excised inside-out membrane patches | Reduced from 0.21 ± 0.05 to 0.007 ± 0.003 | [3][10] |
| Open Probability (P_o_) (E1371Q CFTR) | Excised inside-out membrane patches | Decreased from 0.79 ± 0.03 to 0.0011 ± 0.0004 | [3][10] |
| Mean Open Dwell Time (WT CFTR) | Excised inside-out membrane patches | Reduced from 487 ± 92 ms to 109 ± 14 ms | [3] |
| Unitary Conductance | Not specified | No change (8 pS) | [8] |
| Current-Voltage Relationship | Whole-cell patch clamp | Linear, suggesting voltage-independent inhibition | [1] |
Table 3: Effect of this compound on ATP Hydrolysis
| Parameter | Without this compound | With 10 µM this compound | Reference |
| k_cat_ (ATP turnover) | 22.0 ± 2.2 ATP/protein/min | 5.2 ± 1.0 ATP/protein/min | [3] |
| K_m_ (for ATP) | No significant change | No significant change | [3] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Toxin | Dose of this compound | Effect on Fluid Secretion | Reference |
| Mouse | Cholera toxin | 250 µg/kg (single intraperitoneal injection) | >90% reduction over 6 hours | [1][8] |
| Rat | Cholera toxin | 200 µg | >90% reduction | [11] |
| Rat | STa E. coli toxin | 200 µg | >70% reduction | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
High-Throughput Screening for CFTR Inhibitors
-
Principle: This assay measures iodide (I⁻) influx into cells co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q) as an indicator of CFTR activity. Inhibition of CFTR reduces the rate of I⁻ influx, thus slowing the quenching of YFP fluorescence.
-
Protocol:
-
Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q are plated in 96-well microplates.
-
After 24-48 hours, the cells are washed with a chloride-containing buffer.
-
CFTR is activated by adding a cocktail of agonists, typically including forskolin (to increase cAMP), apigenin (a flavone), and IBMX (a phosphodiesterase inhibitor).
-
The test compound (e.g., from a chemical library) is added to the wells.
-
The plate is then transferred to a plate reader, and an iodide-containing solution is added.
-
The rate of YFP fluorescence quenching due to iodide influx is measured over time. A slower rate of quenching compared to control (agonist only) indicates inhibition of CFTR.
-
Short-Circuit Current Measurement in Ussing Chambers
-
Principle: This technique measures the net ion transport across an epithelial monolayer by voltage-clamping the transepithelial potential to 0 mV. The resulting current is the short-circuit current (I_sc_), which is a direct measure of active ion transport.
-
Protocol:
-
Epithelial cells (e.g., FRT cells expressing CFTR) are grown to confluence on permeable filter supports.
-
The filter support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with appropriate physiological solutions and gassed with 95% O₂/5% CO₂.
-
The transepithelial voltage is clamped at 0 mV, and the I_sc_ is continuously recorded.
-
CFTR is activated by adding agonists (e.g., forskolin) to the appropriate chamber (usually basolateral).
-
Once a stable stimulated I_sc_ is achieved, this compound is added at various concentrations to the apical chamber to determine its inhibitory effect.
-
Patch-Clamp Electrophysiology
-
Principle: This method allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.
-
Whole-Cell Configuration:
-
A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a cell expressing CFTR.
-
Suction is applied to rupture the membrane patch, providing electrical access to the entire cell.
-
The membrane potential is held at a constant value (e.g., -40 mV), and currents are elicited by applying a series of voltage steps (e.g., from -100 mV to +100 mV).
-
CFTR is activated with agonists, and the effect of perfusing this compound on the whole-cell current is measured.
-
-
Excised Inside-Out Patch Configuration:
-
After forming a high-resistance seal between the micropipette and the cell membrane, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.
-
This configuration allows for the study of single-channel currents and the direct application of substances like ATP and PKA to the intracellular face of the channel.
-
Single-channel currents are recorded in the presence of ATP and PKA, and then after the addition of this compound to the bath, to determine its effect on channel open probability (P_o_), open time, and closed time.
-
In Vivo Intestinal Fluid Secretion Model (Closed-Loop)
-
Principle: This model assesses the ability of a compound to inhibit cholera toxin-induced intestinal fluid secretion in a live animal.
-
Protocol:
-
Mice or rats are anesthetized.
-
A midline laparotomy is performed to expose the small intestine.
-
A closed loop of the jejunum is created by ligating both ends.
-
Cholera toxin is injected into the lumen of the sealed loop.
-
This compound (or vehicle control) is administered, typically via intraperitoneal injection.
-
The abdomen is closed, and the animal is allowed to recover for a set period (e.g., 6 hours).
-
The animal is then euthanized, and the ligated intestinal loop is removed.
-
The length and weight of the loop are measured. The fluid accumulation is determined by the ratio of the loop's weight to its length (in g/cm). A reduction in this ratio in the treated group compared to the control group indicates inhibition of fluid secretion.
-
Visualizations
The following diagrams illustrate key processes in the discovery and characterization of this compound.
Caption: High-throughput screening workflow for the identification of CFTR inhibitors.
References
- 1. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 5. Structural basis for CFTR inhibition by CFTRinh-172 | bioRxiv [biorxiv.org]
- 6. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CFTR(inh)-172 in Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system. While therapeutic strategies have focused on correcting or potentiating the function of mutant CFTR, the study of CFTR inhibitors remains a critical area of research. CFTR inhibitors are invaluable tools for understanding the physiological roles of CFTR, validating it as a drug target, and exploring potential therapeutic avenues for conditions characterized by CFTR hyperactivation, such as secretory diarrheas and polycystic kidney disease.
Among the most widely used and characterized CFTR inhibitors is CFTR(inh)-172, a potent and selective small molecule of the thiazolidinone class. This technical guide provides an in-depth overview of the role of this compound in cystic fibrosis research, compiling quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their scientific endeavors.
Mechanism of Action and Specificity of this compound
This compound acts as a direct, reversible, and voltage-independent blocker of the CFTR channel.[1] Cryo-electron microscopy studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8, stabilizing a closed, non-conductive conformation of the channel.[2] This binding obstructs the ion conduction pathway from the extracellular side of the membrane.[2] While it effectively blocks the channel pore, this compound does not prevent the dimerization of the nucleotide-binding domains (NBDs), a crucial step in channel gating.[2] However, it does allosterically inhibit the rate of ATP turnover, thereby slowing the progression of the gating cycle.[3]
While this compound is highly selective for CFTR, it is important to consider potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations above 5 µM, this compound can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel.[4][5][6] However, it does not appear to significantly affect calcium-activated chloride channels (CaCC).[4][5][6]
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Cell Line/System | Experimental Method | Reference |
| Ki | 300 nM | FRT cells expressing human CFTR | Short-circuit current | [1] |
| IC50 | 0.38 µM | FRT cells expressing human CFTR | Short-circuit current | [1] |
| IC50 | 0.74 µM (negative potential) | Mouse kidney cells (DCT) | Whole-cell patch clamp | [4] |
| IC50 | 0.56 µM (positive potential) | Mouse kidney cells (DCT) | Whole-cell patch clamp | [4] |
| Ki (wild-type CFTR) | ~0.5 µM | Not specified | Chloride current inhibition | [7] |
| Ki (G551D CFTR) | ~0.5 µM | Not specified | Chloride current inhibition | [7] |
| Ki (G1349D CFTR) | ~0.5 µM | Not specified | Chloride current inhibition | [7] |
| Ki (F508del CFTR) | 0.2 µM | Not specified | Chloride current inhibition | [7] |
Table 1: Inhibitory Potency of CFTR(inh)-127 on CFTR
| Off-Target Channel | Effect | Concentration | Cell Line/System | Experimental Method | Reference |
| VSORC | Inhibition | > 5 µM | CFTR-expressing and non-expressing cells | Patch-clamp | [4][5][6] |
| CaCC | No significant effect | Up to 10 µM | CFTR-expressing cells | Patch-clamp | [4][5][6] |
| Orai1/Stim1 | Block of whole-cell currents | High concentrations | HEK293T cells | Patch-clamp | [8][9] |
| αβγ-ENaC | Significant reduction of currents | Not specified | Xenopus oocytes | Not specified | [8][9] |
Table 2: Off-Target Effects of this compound
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental setup.
Iodide Efflux Assay
This assay measures CFTR-dependent iodide transport across the cell membrane.
Materials:
-
Cells expressing CFTR cultured on permeable supports or in 96-well plates.
-
Loading Buffer: Phosphate-buffered saline (PBS) containing 137 mM NaI, 4.7 mM KCl, 1.2 mM MgCl₂, 5 mM HEPES, 2.5 mM CaCl₂, and 1 mM glucose, pH 7.4.
-
Efflux Buffer: PBS with 137 mM NaNO₃ instead of NaI.
-
CFTR agonists (e.g., Forskolin, IBMX).
-
This compound stock solution (in DMSO).
-
Iodide-selective electrode or a fluorescent plate reader for YFP-based assays.
Procedure:
-
Cell Culture: Plate cells at a high density and culture until a confluent monolayer is formed.
-
Iodide Loading: Wash the cells twice with Efflux Buffer. Incubate the cells with Loading Buffer for 1 hour at 37°C to allow for iodide uptake.
-
Washing: Rapidly wash the cells 5-7 times with ice-cold Efflux Buffer to remove extracellular iodide.
-
Baseline Efflux: Add pre-warmed Efflux Buffer to the cells and collect aliquots of the buffer at 1-minute intervals for 3-5 minutes to establish a baseline iodide efflux rate.
-
Stimulation and Inhibition: Add Efflux Buffer containing the desired CFTR agonist (e.g., 10 µM Forskolin and 100 µM IBMX) with or without various concentrations of this compound.
-
Efflux Measurement: Continue to collect aliquots of the Efflux Buffer at 1-minute intervals for 10-15 minutes.
-
Quantification: Measure the iodide concentration in the collected aliquots using an iodide-selective electrode. For YFP-based assays, monitor the fluorescence quenching as iodide enters the cells.
-
Data Analysis: Calculate the rate of iodide efflux over time. The inhibitory effect of this compound is determined by comparing the stimulated efflux rate in the presence and absence of the inhibitor.
Short-Circuit Current (Isc) Measurement using Ussing Chamber
This electrophysiological technique measures the net ion transport across an epithelial monolayer.
Materials:
-
Polarized epithelial cells grown on permeable supports (e.g., Snapwell inserts).
-
Ussing Chamber system.
-
Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM KH₂PO₄, 1.24 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM Glucose, aerated with 95% O₂/5% CO₂).
-
Amiloride (ENaC inhibitor).
-
CFTR agonists (e.g., Forskolin, Genistein).
-
This compound stock solution (in DMSO).
Procedure:
-
Chamber Setup: Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and aerated Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage (Vte) and resistance (Rte) are achieved.
-
Voltage Clamp: Clamp the Vte to 0 mV and continuously measure the short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Once the Isc stabilizes, add a CFTR agonist (e.g., 10 µM Forskolin) to the basolateral side (or both sides depending on the cell type) to stimulate CFTR-mediated chloride secretion.
-
CFTR Inhibition: After the stimulated Isc reaches a plateau, add increasing concentrations of this compound to the apical chamber to determine the dose-dependent inhibition of CFTR activity.
-
Data Analysis: The change in Isc upon addition of the agonist represents the CFTR-mediated current. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-stimulated Isc.[10]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to CFTR signaling and the experimental use of this compound.
Conclusion
This compound remains an indispensable pharmacological tool in the field of cystic fibrosis research. Its high potency and selectivity allow for the precise dissection of CFTR's role in various physiological and pathophysiological processes. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering a compilation of its pharmacological properties, detailed experimental protocols for its application, and visual aids to conceptualize its mechanism of action and experimental utility. A thorough understanding of its characteristics, including its off-target effects at higher concentrations, is crucial for the accurate interpretation of experimental data and the advancement of our understanding of CFTR biology and the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
An In-depth Technical Guide to the Inhibition of Intestinal Fluid Secretion by CFTR(inh)-172
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and signaling pathways associated with the inhibition of intestinal fluid secretion by CFTR(inh)-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Executive Summary
Intestinal fluid secretion is a tightly regulated process driven by electrolyte transport, primarily the secretion of chloride ions (Cl⁻) through the apical membrane of epithelial cells. The CFTR channel is the principal pathway for this Cl⁻ secretion. In pathological conditions such as secretory diarrheas caused by enterotoxins (e.g., cholera toxin), hyperactivation of CFTR leads to massive fluid loss. This compound is a small molecule of the thiazolidinone class that effectively blocks this process. It acts as a direct, allosteric inhibitor of the CFTR channel, binding within the ion-conducting pore to stabilize a closed, non-functional conformation. This guide details the structural basis of its action, its effects on channel gating and ATP hydrolysis, and the key experimental data supporting its efficacy in vitro and in vivo.
The Role of CFTR in Intestinal Fluid Secretion
The secretion of fluid into the intestinal lumen is an active process driven by the transepithelial movement of Cl⁻ ions. In intestinal crypt cells, Cl⁻ enters the cell across the basolateral membrane via the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1). The electrochemical gradient for this process is maintained by the Na⁺/K⁺-ATPase. Intracellular Cl⁻ then exits into the intestinal lumen through the CFTR channel located in the apical membrane. This Cl⁻ efflux creates a lumen-negative potential, driving the paracellular movement of sodium (Na⁺) and, consequently, water into the lumen, resulting in fluid secretion[1][2].
This pathway is typically regulated by intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][3]. Pathogens like Vibrio cholerae produce toxins that lead to a dramatic and sustained increase in intracellular cAMP, causing hyperactivation of CFTR, excessive Cl⁻ and water secretion, and life-threatening secretory diarrhea[1][4].
Molecular Mechanism of this compound Action
This compound does not prevent the upstream activation of CFTR (e.g., cAMP elevation or PKA-mediated phosphorylation) but instead directly interacts with the channel protein to prevent ion conduction.[4][5]
Direct Binding within the CFTR Pore
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of this compound.[6][7] The inhibitor binds within the central pore of the CFTR channel, near the extracellular side of the membrane.[6][7] The binding site is a pocket formed by several transmembrane helices (TMs), primarily TMs 1, 6, 8, 9, and 12.[8] This location is critical, as TM8 is a key structural element that couples ATP hydrolysis at the nucleotide-binding domains (NBDs) to the gating of the channel pore.[6][7]
Allosteric Inhibition and Gating Modulation
This compound is not a simple pore blocker but acts as an allosteric gating modulator.[6][8][9] Its binding stabilizes the CFTR channel in a closed, non-conductive conformation.[6][7] This stabilization involves:
-
Collapse of the Selectivity Filter: The binding of the inhibitor induces a conformational change that collapses the chloride selectivity filter, physically preventing ion passage.[6][7]
-
Pore Blockade: The inhibitor itself physically occludes the pore from the extracellular side.[6]
-
Inhibition of Channel Gating: Electrophysiological studies show that this compound drastically reduces the channel's open probability (Pₒ) by more than 90%.[9][10] This is primarily achieved by increasing the mean closed time of the channel, effectively locking it in a closed state.[9][10] Some evidence also points to a reduction in the mean open dwell time.[6]
-
Inhibition of ATP Hydrolysis: As channel gating is tightly coupled to the ATP hydrolysis cycle at the NBDs, the stabilization of the closed-pore state by this compound allosterically inhibits ATP turnover. The presence of the inhibitor decreases the maximal rate of ATP hydrolysis (k_cat) by approximately fourfold, without significantly affecting the binding affinity for ATP (Kₘ).[6][11]
Experimental Protocols and Quantitative Data
The mechanism of this compound has been elucidated through a variety of in vitro and in vivo experimental models.
In Vitro Assays
This technique directly measures ion flow through CFTR channels in the cell membrane.
-
Experimental Protocol (Whole-Cell):
-
Culture cells expressing CFTR (e.g., Fischer Rat Thyroid [FRT] or human bronchial epithelial cells) on glass coverslips.
-
Use a glass micropipette to form a high-resistance seal with a single cell and rupture the cell membrane to gain electrical access to the cell interior ("whole-cell" configuration).
-
Clamp the membrane potential at a set voltage (e.g., -40 mV).
-
Perfuse the cell with a cocktail of CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to raise intracellular cAMP and fully activate CFTR channels, which generates a robust Cl⁻ current.
-
Once the current is stable, perfuse the cell with increasing concentrations of this compound (e.g., 0.5 µM to 10 µM) and record the concentration-dependent inhibition of the Cl⁻ current.[12]
-
Washout of the inhibitor should demonstrate reversibility of the block.[5][12]
-
-
Experimental Protocol (Single-Channel):
-
Use an "excised inside-out patch" configuration where a small patch of membrane containing CFTR channels is isolated.
-
Add Protein Kinase A (PKA) and ATP to the bath solution (intracellular side) to activate the channels.
-
Record the picoampere-level currents of single channels opening and closing.
-
Add this compound to the bath and observe the changes in channel open probability (Pₒ), mean open time, and mean closed time.[6][9]
-
This method measures net ion transport across an epithelial monolayer.
-
Experimental Protocol:
-
Grow epithelial cells (e.g., T84) to confluence on permeable filter supports to form a polarized monolayer, or use freshly excised intestinal tissue sheets from mice or humans.[3][13]
-
Mount the filter or tissue in an Ussing chamber, which separates the apical and basolateral sides.
-
Bathe both sides with physiological saline and clamp the transepithelial voltage to 0 mV. The current required to do this is the short-circuit current (Isc), representing the net sum of all ion transport.
-
Sequentially add amiloride (to block epithelial Na⁺ channels) and then a CFTR agonist cocktail (e.g., Forskolin/IBMX) to the basolateral side to isolate and stimulate CFTR-mediated Cl⁻ secretion.
-
Add this compound to the apical (mucosal) solution and measure the decrease in Isc.[3][4]
-
In Vivo Assays
This model directly assesses the effect of an inhibitor on fluid secretion in a living animal.
-
Experimental Protocol:
-
Anesthetize an adult mouse. Through a midline abdominal incision, ligate a 2-3 cm segment of the small intestine to create a closed, isolated loop, taking care not to obstruct blood flow.
-
Inject a secretagogue (e.g., 1 µg of cholera toxin) directly into the lumen of the sealed loop.
-
Administer this compound via intraperitoneal (IP) injection or oral gavage at a specified dose. Control animals receive the vehicle.
-
Close the abdomen and allow the mouse to recover for a set period (e.g., 6 hours).
-
Euthanize the mouse, excise the intestinal loop, and measure its length and weight.
-
Calculate the fluid accumulation as the ratio of loop weight (in mg) to length (in cm). Compare the ratios between inhibitor-treated and control groups.[1][4][5]
-
Quantitative Efficacy Data
The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Short-Circuit Current (Isc) | FRT cells expressing CFTR | Kᵢ | ~300 nM | [5][10] |
| Short-Circuit Current (Isc) | T84 Colonic Epithelial Cells | Kᵢ | ~3 µM | [3] |
| Short-Circuit Current (Isc) | Mouse & Human Intestine | Kᵢ | ~9 µM | [3] |
| Patch Clamp (Single Channel) | Cells expressing WT CFTR | Kᵢ (for Pₒ reduction) | ~0.6 µM | [9][10] |
| Patch Clamp (Whole Cell) | CFTR-expressing DCT cells | IC₅₀ | ~1-5 µM | [12] |
| ATP Hydrolysis Assay | Purified WT CFTR | k_cat (no inhibitor) | 22.0 ± 2.2 ATP/protein/min | [6][11] |
| ATP Hydrolysis Assay | Purified WT CFTR | k_cat (+10 µM inhibitor) | 5.2 ± 1.0 ATP/protein/min | [6][11] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Secretagogue | Dose & Route | Inhibition of Fluid Secretion | Reference |
| Mouse | Cholera Toxin | 250 µg/kg (IP) | >90% over 6 hours | [4][5] |
| Mouse | E. coli STa Toxin | 20 µg (IP) | ~75% | [3] |
| Rat | Cholera Toxin | 200 µg (IP) | >90% | [3] |
| Rat | E. coli STa Toxin | 200 µg (IP) | >70% | [3] |
| Mouse | Cholera Toxin | Oral preparation | >90% | [3] |
Specificity and Selectivity
A critical attribute of a pharmacological tool and potential therapeutic is its selectivity. This compound has been shown to be highly selective for CFTR at concentrations where it fully inhibits the channel.
-
Other Chloride Channels: At 5 µM, this compound does not inhibit Ca²⁺-activated Cl⁻ channels (CaCC).[4] Some inhibition of volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels has been noted, but generally at concentrations higher than those needed for maximal CFTR inhibition (>5 µM).[12]
-
Other Transporters: The inhibitor shows no effect on ATP-sensitive K⁺ channels or the multidrug resistance protein-1 (MDR-1).[4][5]
-
Upstream Signaling: this compound does not prevent the forskolin-induced elevation of cellular cAMP, confirming its direct action on the CFTR channel.[4]
Conclusion
This compound inhibits intestinal fluid secretion through a direct, allosteric mechanism. By binding within the channel pore, it stabilizes a closed, non-conductive state, physically occluding the ion pathway and preventing the conformational changes required for channel gating. This action is coupled to a reduction in the channel's ATP hydrolysis rate. The inhibitor is potent, reversible, and highly selective for CFTR over other ion channels. Its efficacy has been robustly demonstrated in both cellular assays and, most importantly, in animal models of secretory diarrhea, where it dramatically reduces toxin-induced fluid accumulation. These characteristics make this compound an invaluable tool for studying CFTR physiology and a foundational compound for the development of therapies targeting secretory diarrheas.
References
- 1. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for cystic fibrosis transmembrane conductance regulator inhibition: from molecular mechanisms to treatment for secretory diarrhoeas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of toxin-induced intestinal ion and fluid secretion by a small-molecule CFTR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. pnas.org [pnas.org]
- 7. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Intestinal current measurement detects age-dependent differences in CFTR function in rectal epithelium [frontiersin.org]
An In-depth Technical Guide to the Structure-Activity Relationship of CFTR(inh)-172
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, CFTR(inh)-172. It details the molecular interactions governing its inhibitory activity, summarizes quantitative data for key analogs, and provides detailed experimental protocols for its characterization.
Introduction to this compound
This compound, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, is a potent and selective inhibitor of the CFTR chloride channel.[1] It was identified through high-throughput screening and has become a valuable tool for studying CFTR function and a lead compound for the development of therapeutics for secretory diarrheas and polycystic kidney disease.[2][3] this compound exhibits submicromolar affinity for CFTR, with a Ki of approximately 300 nM, and its inhibitory action is rapid and reversible.[1][4]
Mechanism of Action
This compound acts as both a pore blocker and a gating modulator of the CFTR channel.[4] Cryo-electron microscopy studies have revealed that it binds within the CFTR pore, in a pocket formed by transmembrane helices 1, 6, 8, 9, and 12.[4] This binding stabilizes the channel in a closed, non-conductive conformation.[4] The inhibitor interacts with the channel primarily through hydrophobic interactions, with a critical salt bridge formed between the carboxyl group on its C ring and lysine 95 in transmembrane helix 1.[4]
The binding of this compound does not prevent the dimerization of the nucleotide-binding domains (NBDs), a crucial step in channel gating, but it does stabilize a conformation where the chloride selectivity filter is collapsed, effectively blocking the ion conduction pathway from the extracellular side.[4]
Structure-Activity Relationship (SAR)
The chemical structure of this compound can be divided into three key components:
-
Ring A: A (3-trifluoromethyl)phenyl group.
-
Ring B: A central thiazolidinone core.
-
Ring C: A (4-carboxyphenyl)methylene group.
Systematic modification of these components has elucidated the key structural features required for potent CFTR inhibition.
Quantitative SAR Data
The following table summarizes the inhibitory potency (IC50) of this compound and key analogs. The data highlights the critical role of specific functional groups for its activity.
| Compound | Ring A Modification | Ring B Modification | Ring C Modification | IC50 (µM) | Key Observations |
| This compound | 3-trifluoromethylphenyl | Thiazolidinone | 4-carboxyphenyl | ~0.3 - 1 | Parent compound, potent inhibitor.[5][6] |
| Analog 1 | Phenyl | Thiazolidinone | 4-carboxyphenyl | > 10 | Removal of the trifluoromethyl group significantly reduces potency, indicating its importance for binding. |
| Analog 2 | 3-trifluoromethylphenyl | Thiazolidinedione (Oxo-172) | 4-carboxyphenyl | ~1 | Replacement of the thioxo group with an oxo group on Ring B retains potency and improves water solubility.[7] |
| Analog 3 | 3-trifluoromethylphenyl | Thiazolidinone | 4-tetrazolophenyl (Tetrazolo-172) | ~1 | Replacing the carboxyl group on Ring C with a tetrazole group maintains potency and significantly improves water solubility.[7] |
| Analog 4 | 3-trifluoromethylphenyl | Thiazolidinone | Phenyl | > 10 | Removal of the acidic group on Ring C drastically reduces activity, underscoring the importance of the electrostatic interaction. |
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of biophysical and electrophysiological assays.
Patch-Clamp Electrophysiology
This technique provides a direct measure of CFTR channel activity at the single-channel or whole-cell level.
Methodology:
-
Cell Culture: Culture mammalian cells (e.g., CHO, HEK293, or human bronchial epithelial cells) stably or transiently expressing wild-type or mutant CFTR.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the appropriate intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Configuration:
-
Whole-Cell: Rupture the cell membrane under the pipette to allow electrical access to the entire cell.
-
Inside-Out Patch: Excise a small patch of the cell membrane, with the intracellular face exposed to the bath solution.
-
-
CFTR Activation: Perfuse the cell or patch with a solution containing a CFTR activator cocktail, typically including a cAMP agonist like forskolin (10 µM) and a phosphodiesterase inhibitor like IBMX (100 µM) to raise intracellular cAMP levels. For inside-out patches, apply PKA and ATP directly.
-
Inhibitor Application: After establishing a stable baseline of CFTR activity, apply this compound at various concentrations to the bath solution.
-
Data Acquisition and Analysis: Record the ion currents using a patch-clamp amplifier. Analyze the data to determine the effect of the inhibitor on channel open probability, single-channel conductance, and whole-cell current amplitude. Dose-response curves are generated to calculate the IC50 value.[8]
Ussing Chamber Assay
The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a functional assessment of CFTR activity in a more physiological context.
Methodology:
-
Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) on permeable filter supports.
-
Chamber Setup: Mount the filter support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Solution and Equilibration: Fill both compartments with a pre-warmed and oxygenated physiological saline solution (e.g., Ringer's solution). Allow the system to equilibrate for 15-30 minutes.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. The resulting current is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
Pharmacological Manipulation:
-
Add amiloride (100 µM) to the apical side to block the epithelial sodium channel (ENaC).
-
Add a CFTR activation cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral side to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.
-
Once a stable stimulated Isc is achieved, add this compound to the apical chamber in a cumulative manner to generate a dose-response curve.[9]
-
-
Data Analysis: Record the Isc over time. Calculate the percentage of inhibition at each concentration of this compound and fit the data to a dose-response curve to determine the IC50.
Iodide Efflux Assay
This is a cell-based fluorescence assay that provides a high-throughput method for screening CFTR inhibitors.
Methodology:
-
Cell Preparation: Plate cells expressing CFTR (e.g., FRT cells) in a multi-well plate.
-
Iodide Loading: Incubate the cells with a buffer containing sodium iodide (NaI) for 30-60 minutes.
-
Washing: Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
CFTR Stimulation and Inhibition: Add a buffer containing the CFTR activation cocktail (e.g., forskolin and genistein) and the test compound (this compound or its analogs).
-
Iodide Efflux Measurement: The efflux of iodide through activated CFTR channels is measured over time. This can be done using an iodide-sensitive electrode or, more commonly, a fluorescence-based method. In the latter, cells are co-transfected with a halide-sensitive yellow fluorescent protein (YFP). The influx of nitrate into the cells in an iodide-free buffer causes an unquenching of the YFP fluorescence as iodide exits, and this change in fluorescence is monitored using a plate reader.[1]
-
Data Analysis: The rate of iodide efflux is proportional to CFTR activity. The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence change.
Visualizing Key Processes
CFTR Channel Gating and Inhibition Pathway
Caption: CFTR gating is a multi-step process initiated by PKA phosphorylation and driven by ATP-dependent NBD dimerization, leading to pore opening. This compound binds within the open pore, stabilizing a closed conformation and blocking ion flow.
Experimental Workflow for CFTR Inhibitor Characterization
Caption: A typical workflow for identifying and characterizing novel CFTR inhibitors, starting from high-throughput screening, followed by detailed electrophysiological and functional validation, and culminating in preclinical evaluation.
Conclusion
The study of this compound has provided invaluable insights into the molecular mechanisms of CFTR inhibition. Its well-defined structure-activity relationship serves as a blueprint for the rational design of new, more potent, and druggable CFTR inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CFTR modulators, with the ultimate goal of developing novel therapeutics for CFTR-related diseases.
References
- 1. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-affinity activators of cystic fibrosis transmembrane conductance regulator (CFTR) chloride conductance identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Embrace: A Technical Guide to the CFTR(inh)-172 Binding Site on the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of the potent and selective cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, CFTR(inh)-172. By leveraging cutting-edge structural and functional data, we aim to furnish researchers and drug development professionals with the critical information necessary to advance the understanding of CFTR inhibition and to guide the rational design of novel therapeutics for conditions such as secretory diarrhea and autosomal dominant polycystic kidney disease.
Executive Summary
This compound is a well-characterized small molecule that potently inhibits the CFTR chloride channel. Recent advancements in cryogenic electron microscopy (cryo-EM) have provided an unprecedented atomic-level view of the this compound binding site, revealing a complex allosteric mechanism. This inhibitor lodges itself within the central pore of the CFTR protein, interacting with residues from multiple transmembrane helices. This binding event stabilizes a non-conductive state of the channel, effectively halting the flow of chloride ions. This guide will dissect the key structural and functional data that illuminate this intricate molecular interaction.
The this compound Binding Pocket: A Structural Perspective
High-resolution cryo-EM structures have definitively located the binding site of this compound within the ion-conducting pore of the CFTR protein.[1][2][3][4][5][6][7][8][9] The inhibitor is wedged between several transmembrane (TM) helices, primarily interacting with TM1, TM6, TM8, TM9, and TM12.[1][3][4][5][6] This strategic position allows it to act as both a physical blocker and a modulator of the channel's gating machinery.[10]
The binding is characterized by a combination of hydrophobic interactions and a crucial salt bridge.[3][5][6] While earlier studies implicated Arginine 347 (R347) in the sixth transmembrane helix (TM6) as a key interaction point,[11][12][13] the latest structural data suggest that while mutations at this site can impact inhibitor potency, it is not a direct binding partner.[6]
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound has been extensively quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and effects on CFTR channel function.
| Parameter | Value | Experimental Context | Reference |
| Ki | ~300 nM | Short-circuit current measurements | [14][15] |
| IC50 | ~300 nM | Varies with cell type | [16] |
| IC50 (WT CFTR) | 0.08 ± 0.01 µM | Electrophysiology | [6] |
| IC50 (K95A mutant) | 0.85 ± 0.05 µM | Electrophysiology | [6] |
| Macroscopic Current Inhibition | 96% | 10 µM this compound on WT CFTR | [1] |
| Open Probability (Po) Reduction | From 0.21 to 0.007 | WT CFTR | [1] |
| Mean Open Dwell Time Reduction | From 487 ms to 109 ms | WT CFTR | [1] |
| ATP Turnover (kcat) Reduction | ~4-fold (from 22.0 to 5.2 ATP/protein/min) | ATP hydrolysis assay | [1] |
Mechanism of Action: Allosteric Inhibition and Gating Modulation
This compound employs a sophisticated inhibitory mechanism that goes beyond simple pore occlusion. It functions as an allosteric inhibitor that stabilizes a closed and non-conductive conformation of the CFTR channel.[1][3][5][6][8][9][10][17] The binding of the inhibitor within the pore triggers conformational changes that lead to the collapse of the chloride selectivity filter, effectively preventing ion passage.[1][2][8][9]
A critical aspect of its mechanism is that it does not prevent the dimerization of the nucleotide-binding domains (NBDs), a key step in the channel's gating cycle that is powered by ATP binding and hydrolysis.[1][2][8][9][10] However, it does allosterically inhibit the rate of ATP turnover, suggesting a disruption in the communication between the transmembrane domains and the NBDs.[1]
Figure 1. Simplified signaling pathway of CFTR inhibition by this compound.
Experimental Protocols for Elucidating the Binding Site
The determination of the this compound binding site and its mechanism of action has been a multi-disciplinary effort, relying on a suite of sophisticated experimental techniques.
Cryogenic Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the CFTR protein in complex with this compound.
-
Methodology:
-
Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q) is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified using affinity chromatography.
-
Complex Formation: The purified CFTR protein is incubated with a molar excess of this compound and ATP to trap it in an inhibited, NBD-dimerized state.
-
Vitrification: The protein-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion, and individual particle images are picked, classified, and used to reconstruct a high-resolution 3D map of the complex.
-
Model Building and Refinement: An atomic model of the CFTR-CFTR(inh)-172 complex is built into the cryo-EM density map and refined.[1][2][3][5][6][7][8][9]
-
Electrophysiology (Patch-Clamp)
-
Objective: To functionally characterize the effect of this compound on the ion channel activity of CFTR.
-
Methodology:
-
Cell Culture: Cells expressing wild-type or mutant CFTR are grown on coverslips.
-
Patch Formation: A glass micropipette with a small tip opening is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The patch of membrane can be excised to study the channel in an "inside-out" or "outside-out" configuration.
-
Channel Activation: CFTR channels are activated by applying PKA and ATP to the intracellular side of the membrane.
-
Inhibitor Application: this compound is perfused at various concentrations to the appropriate side of the membrane.
-
Data Recording and Analysis: The flow of ions through the channels is recorded as an electrical current. This data is used to determine parameters such as macroscopic current inhibition, single-channel open probability, mean open and closed times, and to construct dose-response curves to calculate the IC50.[1][4][6][13][16][18]
-
Site-Directed Mutagenesis
-
Objective: To identify specific amino acid residues that are critical for the binding of this compound.
-
Methodology:
-
Mutation Design: Based on structural data or hypotheses, specific amino acid residues in the putative binding pocket of CFTR are selected for mutation (e.g., to Alanine).
-
Generation of Mutants: The CFTR gene is mutated using standard molecular biology techniques, and the mutant protein is expressed in a suitable cell line.
-
Functional Analysis: The effect of the mutation on the potency of this compound is assessed using electrophysiology (as described above). A significant increase in the IC50 value for the inhibitor indicates that the mutated residue is important for binding.[3][4][6][11][12][18]
-
ATP Hydrolysis Assay
-
Objective: To measure the effect of this compound on the ATPase activity of CFTR.
-
Methodology:
-
Purified Protein: Purified CFTR protein is used for the assay.
-
Reaction Mixture: The protein is incubated in a reaction buffer containing ATP and in the presence or absence of this compound.
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time, often using a colorimetric assay.
-
Data Analysis: The kinetic parameters of ATP hydrolysis (kcat and Km) are determined and compared between the inhibited and uninhibited conditions.[1]
-
Figure 2. Integrated workflow for characterizing the this compound binding site.
Conclusion and Future Directions
The elucidation of the this compound binding site represents a landmark achievement in the field of CFTR pharmacology. The detailed structural and functional data provide a solid foundation for understanding how this potent inhibitor functions at a molecular level. This knowledge is invaluable for the development of next-generation CFTR inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on leveraging this structural information for in silico drug design and screening, as well as exploring the potential for developing inhibitors that target distinct allosteric sites on the CFTR protein. The continued integration of structural biology, computational modeling, and functional assays will undoubtedly accelerate the discovery of new therapeutic agents for a range of CFTR-related diseases.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 11. Evidence for direct CFTR inhibition by this compound based on Arg347 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Therapeutic Potential of CFTR(inh)-172 in Secretory Diarrhea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secretory diarrheas, often induced by enterotoxins from pathogens like Vibrio cholerae and enterotoxigenic Escherichia coli, represent a significant global health burden. The pathophysiology of these diseases converges on the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel in intestinal epithelial cells, leading to massive fluid secretion. This technical guide explores the therapeutic potential of CFTR(inh)-172, a potent and specific small-molecule inhibitor of the CFTR channel, as a targeted therapy for secretory diarrhea. We provide a comprehensive overview of its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic strategy.
Introduction: The Role of CFTR in Secretory Diarrhea
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel located on the apical membrane of epithelial cells in various organs, including the intestine.[1] In the gut, CFTR plays a crucial role in maintaining fluid and electrolyte homeostasis. However, in certain pathological conditions, such as cholera, the CFTR channel becomes hyperactivated.[2]
Enterotoxins, like the cholera toxin (CT) produced by Vibrio cholerae and the heat-stable enterotoxin (STa) from E. coli, lead to an accumulation of intracellular cyclic nucleotides (cAMP and cGMP, respectively).[3][4] This surge in second messengers activates protein kinases that, in turn, phosphorylate and open the CFTR channel, resulting in an excessive efflux of chloride ions into the intestinal lumen.[5] The subsequent osmotic gradient drives a massive secretion of water, leading to the characteristic voluminous, watery diarrhea.[5] Given that CFTR-mediated chloride secretion is the rate-limiting step in this process, direct inhibition of the CFTR channel presents a logical and promising therapeutic approach.[6]
This compound: A Potent and Specific CFTR Inhibitor
This compound is a small molecule belonging to the thiazolidinone class that was identified through high-throughput screening as a potent inhibitor of the CFTR chloride channel.[7][8] It exhibits high specificity for CFTR, with minimal effects on other ion channels and transporters at concentrations that fully inhibit CFTR.[3][7]
Mechanism of Action
This compound acts from the cytoplasmic side of the plasma membrane to block the CFTR channel's conductance.[1] Structural studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[4] This binding stabilizes a closed conformation of the channel, effectively preventing the flow of chloride ions.[4] The inhibition is reversible and occurs in a voltage-independent manner.[7][9]
Preclinical Efficacy of this compound
The therapeutic potential of this compound in secretory diarrhea has been demonstrated in preclinical animal models. In a mouse model of cholera, a single intraperitoneal injection of this compound significantly reduced cholera toxin-induced intestinal fluid secretion by over 90%.[7][9] Studies have also shown its effectiveness in inhibiting fluid secretion induced by the E. coli STa toxin in human intestinal tissue.[10] Importantly, this compound has been found to have low toxicity and good metabolic stability in these models.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various preclinical studies.
| Parameter | Value | Cell Type/Model | Reference |
| Inhibitory Constant (Ki) | ~300 nM | Epithelial cells expressing CFTR | [7][11] |
| IC50 | ~0.3–3 µM | Dependent on cell type and membrane potential | [10] |
| IC50 (forskolin-activated Cl- current) | 0.56 - 0.74 µM | Mouse kidney cells | [12] |
| Inhibition of Cholera Toxin-Induced Fluid Secretion | >90% | Mouse model (250 µg/kg, i.p.) | [7][11] |
| Inhibition of Forskolin-Induced Short-Circuit Current | >80% | Isolated mouse intestine (5 µM, mucosal) | [8] |
Signaling Pathways in Secretory Diarrhea
The following diagrams illustrate the signaling pathways targeted by cholera toxin and E. coli heat-stable enterotoxin, leading to CFTR activation, and the mechanism of action of this compound.
Caption: Cholera Toxin Signaling Pathway and this compound Inhibition.
Caption: E. coli Heat-Stable Enterotoxin (STa) Signaling Pathway.
Detailed Experimental Protocols
In Vivo Evaluation: Closed-Loop Mouse Model of Secretory Diarrhea
This model is used to assess the in vivo efficacy of CFTR inhibitors in reducing enterotoxin-induced intestinal fluid secretion.
Caption: Workflow for the Closed-Loop Mouse Model of Secretory Diarrhea.
Methodology:
-
Animal Preparation: Adult mice are fasted overnight with free access to water.[13]
-
Anesthesia and Surgery: The mouse is anesthetized, and a midline laparotomy is performed to expose the small intestine.[13]
-
Loop Creation: The small intestine is ligated with surgical silk at regular intervals to create closed loops, taking care not to obstruct blood flow.[13]
-
Injection: A solution containing an enterotoxin (e.g., cholera toxin) with or without this compound is injected into the lumen of the ligated loops. Control loops are injected with saline.
-
Incubation: The intestines are returned to the abdominal cavity, and the incision is closed. The animal is allowed to recover for a set period (e.g., 6 hours).
-
Analysis: The mouse is euthanized, and the intestinal loops are excised. The length and weight of each loop are measured to determine the amount of fluid accumulation, typically expressed as a weight-to-length ratio (g/cm). A significant reduction in this ratio in the this compound treated group compared to the toxin-only group indicates efficacy.
Ex Vivo Evaluation: Ussing Chamber and Short-Circuit Current Measurement
The Ussing chamber is an apparatus used to measure ion transport across epithelial tissues. It is a valuable tool for studying the direct effect of this compound on intestinal chloride secretion.[1]
Caption: Ussing Chamber Experimental Workflow for CFTR Inhibition.
Methodology:
-
Tissue Preparation: A segment of the mouse intestine (e.g., jejunum or colon) is excised and the muscle layers are stripped away to isolate the mucosal epithelium.[14]
-
Mounting: The epithelial tissue is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.[1]
-
Equilibration: Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2/5% CO2.[14] The tissue is allowed to equilibrate.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Stimulation and Inhibition: A CFTR agonist, such as forskolin (which increases cAMP), is added to the serosal side to stimulate chloride secretion, resulting in an increase in Isc. Once a stable stimulated current is achieved, this compound is added to either the mucosal or serosal bath, and the degree of Isc inhibition is quantified.
In Vitro Screening: Cell-Based Fluorescence Assay
This high-throughput assay is used for the initial screening and characterization of CFTR inhibitors.
Caption: Cell-Based Fluorescence Assay for CFTR Inhibitor Screening.
Methodology:
-
Cell Culture: Cells stably co-expressing human CFTR and a halide-sensitive yellow fluorescent protein (YFP) are cultured in multi-well plates.[15][16]
-
Compound Incubation: The cells are incubated with various concentrations of the test compound (this compound).
-
CFTR Activation: CFTR is activated using a cocktail of agonists (e.g., forskolin, genistein).
-
Fluorescence Measurement: An iodide-containing solution is added to the wells. The influx of iodide through active CFTR channels quenches the YFP fluorescence.[15]
-
Analysis: The rate of fluorescence quenching is measured using a fluorescence plate reader. A slower rate of quenching in the presence of the test compound indicates inhibition of CFTR activity.[16]
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for secretory diarrheas. Its high potency, specificity, and efficacy in preclinical models make it a valuable lead compound for drug development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel CFTR inhibitors. Future research should focus on optimizing the pharmacokinetic properties of this compound to develop an orally bioavailable formulation suitable for clinical use. Further studies are also warranted to explore its efficacy against a broader range of enterotoxigenic pathogens and to assess its long-term safety profile. The targeted inhibition of CFTR represents a promising and pathogen-agnostic approach to alleviating the debilitating effects of secretory diarrhea worldwide.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ussing Chamber, The Ussing Chamber [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. Ussing Chamber Research - [ussingchamber.com]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using a ligate intestinal loop mouse model to investigate Clostridioides difficile adherence to the intestinal mucosa in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Application of CFTR(inh)-172 in Mouse Models of Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic kidney disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. The expansion of these cysts is driven by fluid secretion, a process in which the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel plays a crucial role.[1][2][3] CFTR is expressed in the apical membrane of cyst-lining epithelial cells and is a key driver of chloride and fluid secretion into the cyst lumen.[1] Consequently, inhibition of CFTR has emerged as a promising therapeutic strategy to slow cyst growth in PKD.[1][2][3]
CFTR(inh)-172 is a potent and selective small-molecule inhibitor of the CFTR chloride channel.[4][5] It acts by binding within the pore of the channel, stabilizing it in a non-conductive conformation.[6][7][8][9][10][11] In vivo studies using mouse models of PKD have demonstrated that a tetrazolo-derivative of this compound can effectively slow kidney enlargement, reduce cyst expansion, and preserve renal function.[1][2] These findings highlight the therapeutic potential of targeting CFTR in PKD.[1][2][3]
These application notes provide a summary of the key quantitative data from in vivo studies, detailed experimental protocols for the use of a tetrazolo-CFTR(inh)-172 in a neonatal PKD mouse model, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of treating neonatal kidney-specific Pkd1 knockout mice with a tetrazolo-derivative of this compound.
Table 1: Effect of Tetrazolo-CFTR(inh)-172 on Renal Parameters in Neonatal Pkd1 Knockout Mice
| Parameter | Vehicle Control (Mean ± SEM) | Tetrazolo-CFTR(inh)-172 Treated (Mean ± SEM) | Percentage Change | Reference |
| Kidney Weight / Body Weight (%) | 10.2 ± 0.8 | 6.1 ± 0.5 | ↓ 40.2% | [1] |
| Cystic Index (%) | 75 ± 5 | 35 ± 6 | ↓ 53.3% | [1] |
| Serum Urea (mg/dL) | 155 ± 21 | 78 ± 12 | ↓ 49.7% | [1] |
| Serum Creatinine (mg/dL) | 1.1 ± 0.2 | 0.6 ± 0.1 | ↓ 45.5% | [1] |
Data from a 7-day treatment study in neonatal kidney-specific Pkd1 knockout mice.[1]
Table 2: Pharmacokinetic Parameters of Tetrazolo-CFTR(inh)-172 in Mice
| Parameter | Value | Reference |
| Achieved Concentration in Urine | >3 µM | [1][2] |
| Achieved Concentration in Kidney Tissue | >3 µM | [1][2] |
Concentrations were measured after subcutaneous delivery in neonatal mice.[1][2]
Signaling Pathways in Polycystic Kidney Disease
The pathogenesis of PKD involves the dysregulation of several signaling pathways, leading to increased cell proliferation and fluid secretion. The diagram below illustrates the central role of cAMP and the mechanism by which CFTR inhibition can counteract cyst growth.
Caption: Signaling cascade in PKD leading to cyst growth and the point of intervention for this compound.
Experimental Protocols
The following protocols are based on methodologies described for the in vivo evaluation of a tetrazolo-derivative of this compound in a neonatal PKD mouse model.[1]
Animal Model
-
Model: Kidney-specific, tamoxifen-inducible Pkd1 knockout mice (e.g., Pkd1cond/cond:Ksp-Cre).[1]
-
Induction of Gene Deletion: Administer tamoxifen to neonatal mice to induce Cre-recombinase mediated excision of the Pkd1 gene in kidney tubule epithelial cells.
-
Genotyping: Confirm the genotype of all animals by PCR analysis of tail DNA.
-
Animal Husbandry: House animals in a specific pathogen-free facility with ad libitum access to food and water, and maintain them on a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of Tetrazolo-CFTR(inh)-172 Formulation
-
Compound: Tetrazolo-derivative of this compound.
-
Vehicle: A suitable vehicle for subcutaneous injection in neonatal mice (e.g., sterile saline or a solution containing a solubilizing agent if required, though the specific vehicle for the tetrazolo-derivative was not detailed in the primary reference).
-
Preparation:
-
Accurately weigh the required amount of tetrazolo-CFTR(inh)-172 powder.
-
Dissolve the powder in the appropriate vehicle to achieve the desired final concentration for dosing.
-
Ensure the solution is sterile, for example, by filtration through a 0.22 µm syringe filter.
-
Prepare fresh on the day of administration.
-
In Vivo Dosing and Treatment Schedule
-
Dosage: The specific dosage of the tetrazolo-derivative used in the neonatal mouse study was not explicitly stated in mg/kg in the primary reference, but it was sufficient to achieve therapeutic concentrations of >3 µM in urine and kidney tissue.[1][2] For the parent compound this compound, doses in other mouse studies have ranged from 250 µg/kg to 2 mg/kg via intraperitoneal injection.[4][12][13] Dose-ranging studies are recommended to determine the optimal subcutaneous dose for the tetrazolo-derivative.
-
Treatment Duration: 7 days.[1]
-
Control Group: Administer the vehicle solution to a control group of littermates.
-
Procedure:
-
Gently restrain the neonatal mouse.
-
Using an insulin syringe with a small gauge needle (e.g., 30G), administer the calculated volume of the drug or vehicle solution subcutaneously in the dorsal region.
-
Return the pup to its mother.
-
Monitor the animals daily for any signs of toxicity or distress.
-
Caption: Experimental workflow for the in vivo study of this compound in neonatal PKD mice.
Outcome Measures and Analysis
At the end of the 7-day treatment period, euthanize the mice and collect blood and tissues for analysis.
-
Blood Chemistry:
-
Collect blood via cardiac puncture.
-
Separate serum by centrifugation.
-
Measure serum urea and creatinine levels as indicators of renal function.[1]
-
-
Kidney Weight and Body Weight:
-
Record the final body weight of each mouse.
-
Excise and weigh both kidneys.
-
Calculate the kidney-to-body weight ratio as a measure of kidney enlargement.[1]
-
-
Histological Analysis and Cystic Index:
-
Fix one kidney in 4% paraformaldehyde and embed in paraffin.
-
Section the kidney and stain with Hematoxylin and Eosin (H&E).
-
Capture images of the kidney sections.
-
Perform morphometric analysis using image analysis software to determine the cystic index (the percentage of the kidney area occupied by cysts).[1]
-
-
Pharmacokinetic Analysis:
-
Collect urine and kidney tissue.
-
Homogenize the kidney tissue.
-
Use a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of tetrazolo-CFTR(inh)-172 in the samples.[1]
-
Conclusion
The in vivo application of the CFTR inhibitor, specifically a tetrazolo-derivative of this compound, has shown significant promise in preclinical mouse models of polycystic kidney disease.[1][2][3] The data strongly support the hypothesis that inhibiting CFTR-mediated fluid secretion can effectively slow the progression of PKD. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to advance therapies for this debilitating disease. Further studies are warranted to explore the long-term efficacy and safety of this therapeutic approach.
References
- 1. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule CFTR inhibitors slow cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Small-molecule CFTR inhibitors slow cyst growth in polycystic kidney disease. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. pnas.org [pnas.org]
- 7. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
Application Notes and Protocols for CFTR(inh)-172 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of a stock solution of CFTR(inh)-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Accurate preparation of this stock solution is critical for reliable and reproducible experimental results in research and drug development applications.
Physicochemical Properties
This compound is a small molecule belonging to the thiazolidinone class.[3][4] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Synonyms | CFTRinh-172, CFTRinh172, CFTR Inhibitor-172 | [5] |
| Molecular Formula | C₁₈H₁₀F₃NO₃S₂ | [2][6] |
| Molecular Weight | 409.4 g/mol | [2][3][6] |
| CAS Number | 307510-92-5 | [2][6] |
| Appearance | Yellow solid | [7] |
| Purity | ≥95% to ≥98% (by HPLC) | [7] |
| Solubility | ||
| in DMSO | ≥5 mg/mL to ≥40.9 mg/mL | [5][6][7][8] |
| in Water | Insoluble | [6] |
| in Ethanol | Insoluble | [6] |
| Storage (Solid) | -20°C for up to 3 years | [5][8] |
| Storage (Stock Solution) | -20°C or -80°C | [6][7][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatize Reagents : Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound :
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.094 mg of this compound (Molecular Weight = 409.4 g/mol ).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 409.4 g/mol x 1000 mg/g = 4.094 mg
-
-
-
Dissolving the Compound :
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube or vial securely.
-
-
Ensuring Complete Dissolution :
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5] Gentle warming to 37°C for a short period (e.g., 10 minutes) can also aid in dissolution.[6]
-
-
Aliquoting and Storage :
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles which can degrade the compound.[9]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C. Stock solutions are reported to be stable for at least 1 to 6 months at -20°C or -80°C.[7][9] For longer-term storage, -80°C is preferable.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Mechanism of Action
This compound is a selective and reversible blocker of the CFTR chloride channel.[2] It has been shown to inhibit CFTR-mediated short-circuit current in a voltage-independent manner with a Ki of approximately 300 nM.[1][4][9] The inhibitor is thought to bind within the pore of the CFTR channel, leading to allosteric inhibition of channel gating. At concentrations effective for CFTR inhibition, it does not significantly affect other channels or transporters such as non-CFTR Cl⁻ channels, multidrug resistance protein-1 (MDR-1), or ATP-sensitive K+ channels.[4][6]
Application Recommendations
The prepared 10 mM stock solution can be diluted in appropriate cell culture media or buffer to achieve the desired final working concentration for various assays. A common working concentration for cell-based assays is in the range of 1-10 µM.[5] It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Some studies have indicated that at higher concentrations (e.g., 50 µM), this compound may induce cell death.[10] Therefore, it is crucial to perform dose-response experiments to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound | C18H10F3NO3S2 | CID 504670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 5. This compound | CFTR | Autophagy | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. ≥95% (HPLC), solid, CFTR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CFTR(inh)-172 for the Development of a Cellular Model of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride ion channel in epithelial cells, and its dysfunction leads to impaired ion and water transport across cell membranes. This results in the accumulation of thick, sticky mucus in various organs, most notably the lungs, leading to chronic infections, inflammation, and progressive organ damage.
The development of cellular models that accurately recapitulate the pathophysiology of CF is crucial for understanding disease mechanisms and for the discovery and development of novel therapeutics. One effective method to create such a model is the pharmacological inhibition of the CFTR protein in healthy cells. CFTR(inh)-172 is a potent and selective small-molecule inhibitor of the CFTR chloride channel, making it an invaluable tool for inducing a CF-like phenotype in vitro.[1][2] This document provides detailed application notes and protocols for utilizing this compound to establish a robust and reproducible cellular model of Cystic Fibrosis.
Mechanism of Action of this compound
This compound is a thiazolidinone compound that directly interacts with the CFTR protein.[2] Structural and functional studies have revealed that it binds within the pore of the CFTR channel, stabilizing the transmembrane helices in a nonconductive conformation.[3] This binding obstructs the ion conduction pathway and modulates channel gating, effectively blocking the flow of chloride ions.[3] The inhibition is reversible, with a rapid onset and washout.[4] This targeted mechanism of action allows for the specific and controlled induction of CFTR dysfunction, mimicking the primary defect observed in Cystic Fibrosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
Table 1: Inhibitory Potency of this compound on CFTR Function
| Parameter | Value | Cell Type/System | Reference |
| Ki (inhibition constant) | 300 nM | FRT cells | [1] |
| IC50 (half maximal inhibitory concentration) | ~0.2 - 4 µM | Transfected FRT cells (Short-circuit current) | [5] |
| IC50 | 0.08 ± 0.01 µM | WT-CFTR (electrophysiology) | [6] |
| Macroscopic Current Reduction (at 10 µM) | 96% | WT CFTR (excised inside-out membrane patches) | [3] |
| Open Probability Reduction (at 10 µM) | From 0.21 to 0.007 | WT CFTR (planar lipid bilayer) | [7] |
Table 2: Effects of this compound on Cellular Phenotypes Relevant to Cystic Fibrosis
| Cellular Response | Effect of this compound Treatment | Cell Type | Reference |
| IL-8 Secretion (Basal) | Significant increase | Primary human tracheal epithelial cells | [8] |
| IL-8 Secretion (Pseudomonas aeruginosa-stimulated) | Significant increase | Primary human tracheal epithelial cells | [8] |
| NF-κB Nuclear Translocation (TNF-α/IL-1β stimulated) | Increased | Primary human tracheal epithelial cells | [8] |
| Amiloride-sensitive Na+ Conductance | No significant increase | Primary human tracheal epithelial cells | [9] |
| Phagosome Acidification | Decreased | Primary neutrophils | [10] |
| Bacterial Survival | Increased | Primary neutrophils | [10] |
| Reactive Oxygen Species (ROS) Production | Decreased upon stimulation | Primary neutrophils | [10] |
Experimental Protocols
Cell Culture of Human Airway Epithelial Cells
Human bronchial epithelial (HBE) cells are considered the gold standard for in vitro studies of CFTR function.[10]
Materials:
-
Bronchial epithelial growth medium (BEGM)
-
Air-liquid interface (ALI) medium
-
Collagen-coated culture flasks and permeable supports (e.g., Transwells®)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Expansion Phase: Culture primary HBE cells on collagen-coated plastic flasks in BEGM. Passage the cells when they reach 80-90% confluency.
-
Seeding on Permeable Supports: Seed the expanded HBE cells onto collagen-coated permeable supports at a high density.
-
Differentiation at Air-Liquid Interface (ALI): Once the cells form a confluent monolayer, switch to ALI medium in the basolateral compartment and remove the medium from the apical compartment, exposing the cells to air.
-
Maturation: Maintain the cultures at ALI for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.
Induction of a CF Phenotype using this compound
Materials:
-
Differentiated HBE cell cultures at ALI
-
This compound (stock solution in DMSO)
-
ALI medium
Protocol:
-
Prepare a working solution of this compound in ALI medium. A final concentration of 10-20 µM is commonly used to achieve maximal inhibition.[11]
-
Add the this compound containing medium to the basolateral compartment of the Transwell® cultures.
-
Incubate the cells for the desired duration. For mimicking chronic CF-like inflammation, a continuous treatment for 3-5 days is recommended.
-
Include a vehicle control (DMSO) in parallel cultures.
Ussing Chamber Assay for Measuring Ion Transport
The Ussing chamber is a key technique to measure electrogenic ion transport across epithelial monolayers.[12]
Materials:
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
This compound
Protocol:
-
Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical solution to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to the basolateral solution.
-
Once a stable stimulated Isc is reached, add this compound to the apical solution to confirm that the current is CFTR-dependent. The decrease in Isc represents the CFTR-mediated current.
Fluorescence-Based Assay for CFTR Function
This high-throughput assay measures CFTR-mediated halide transport using a halide-sensitive yellow fluorescent protein (YFP).[13][14]
Materials:
-
Cells co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
96-well black microplates
-
PBS
-
Iodide-containing solution
-
Forskolin
-
This compound
-
Fluorescence plate reader
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with PBS.
-
Add an iodide-containing solution to the wells.
-
Stimulate CFTR with forskolin.
-
Measure the rate of YFP fluorescence quenching as iodide enters the cells through active CFTR channels.
-
To test the inhibitory effect, pre-incubate the cells with this compound before adding the iodide solution and forskolin.
NF-κB Nuclear Translocation Assay
This assay quantifies the activation of the pro-inflammatory NF-κB pathway.[15][16]
Materials:
-
Control and this compound-treated cells
-
TNF-α or IL-1β (stimulants)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Treat cells with this compound as described above.
-
Stimulate the cells with TNF-α or IL-1β for the appropriate time to induce NF-κB translocation.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-NF-κB p65 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images and quantify the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio indicates NF-κB activation.
Visualizations
Caption: Experimental workflow for creating a CF cellular model.
Caption: Signaling pathways in CFTR function and inhibition.
Conclusion
The use of this compound provides a reliable and reproducible method for creating a cellular model of Cystic Fibrosis. By specifically inhibiting the function of the CFTR chloride channel, researchers can induce a disease-relevant phenotype in healthy airway epithelial cells, characterized by impaired ion transport and a pro-inflammatory state. The detailed protocols and quantitative data presented in these application notes offer a comprehensive guide for scientists in academic research and the pharmaceutical industry to establish and utilize this valuable in vitro model for advancing our understanding of CF pathophysiology and for the development of new therapeutic strategies.
References
- 1. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Normal CFTR Inhibits Epidermal Growth Factor Receptor-Dependent Pro-Inflammatory Chemokine Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR-mediated inhibition of epithelial Na+ conductance in human colon is defective in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Model Resources | Cystic Fibrosis Foundation [cff.org]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. welcome.cytekbio.com [welcome.cytekbio.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CFTR Inhibition in Primary Airway Epithelial Cells using CFTR(inh)-172
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel in epithelial tissues, and its dysfunction is the cause of cystic fibrosis. CFTR(inh)-172 is a potent and selective small-molecule inhibitor of CFTR, making it a valuable tool for studying CFTR function and for developing therapeutic strategies for diseases associated with CFTR hyperactivation, such as secretory diarrhea and polycystic kidney disease. These application notes provide detailed protocols for the use of this compound to inhibit CFTR in primary human airway epithelial cells, a physiologically relevant model for studying respiratory diseases.
Data Presentation
Quantitative Data on this compound Activity
The following tables summarize the effective concentrations and inhibitory constants of this compound in various experimental systems, with a focus on primary airway epithelial cells.
| Parameter | Cell Type | Concentration/Value | Reference |
| Effective Concentration | Normal Human Bronchial Epithelial (NHBE) Cells | 20 µM (for delayed wound closure) | [1] |
| Human Tracheal Epithelial (HTE) Cells | 5 µM (for acute, complete inhibition from the apical side) | [2] | |
| Human Tracheal Epithelial (HTE) Cells | 10 µM - 20 µM (for chronic inhibition, 3-5 days) | [2][3] | |
| Human Bronchial Epithelial Cells | 10 µM (in Ussing chamber experiments) | [4][5] | |
| IC50 / Ki | Wild-Type CFTR | IC50: ~0.08 µM | [6] |
| Wild-Type CFTR | Ki: ~300 nM | ||
| Epithelial Cells | IC50: Can rise to µM levels | [7] |
Off-Target Effects of this compound
It is crucial to consider the potential for off-target effects when interpreting experimental results.
| Off-Target Channel | Effect | Concentration | Reference |
| Store-Operated Calcium Entry (SOCE) | Inhibition | 20 µM | [7][8][9] |
| Epithelial Sodium Channel (ENaC) | Inhibition | At concentrations used to inhibit CFTR | [7][8][9] |
| Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ Channel | Inhibition | > 5 µM |
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBE cells to form a polarized, mucociliary epithelium.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated culture flasks and permeable supports (e.g., Transwells®)
-
ALI differentiation medium
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thawing and Seeding: Thaw cryopreserved HBE cells rapidly and seed them onto collagen-coated culture flasks in BEGM.
-
Expansion: Culture the cells at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Passaging: Wash the cells with PBS, and detach them using Trypsin/EDTA. Neutralize the trypsin and centrifuge the cells.
-
Seeding on Permeable Supports: Resuspend the cell pellet in BEGM and seed the cells onto the apical side of collagen-coated permeable supports.
-
Differentiation at ALI: Once the cells are confluent on the permeable supports, remove the apical medium to establish an air-liquid interface. Replace the basolateral medium with ALI differentiation medium every 2-3 days.
-
Maturation: Allow the cells to differentiate for at least 3-4 weeks. A fully differentiated culture will exhibit a mucociliary phenotype and develop a significant transepithelial electrical resistance (TEER).
Protocol 2: Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system with electrodes
-
Krebs-Bicarbonate Ringer (KBR) solution
-
CFTR activators (e.g., Forskolin, IBMX)
-
This compound
-
Amiloride (ENaC inhibitor)
-
UTP (P2Y₂ receptor agonist, for assessing other chloride channels)
Procedure:
-
Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) KBR solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC-mediated sodium absorption.
-
CFTR Activation: Add a CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical and basolateral chambers to stimulate cAMP production and activate CFTR.
-
CFTR Inhibition: Once the forskolin-stimulated Isc has reached a stable plateau, add this compound (e.g., 10-20 µM) to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated chloride secretion.
-
Control for other Cl⁻ Channels: (Optional) After CFTR inhibition, add UTP (e.g., 100 µM) to the apical chamber to activate calcium-activated chloride channels (CaCCs) and confirm the specificity of this compound.
Protocol 3: Wound Healing Assay
This assay assesses the effect of CFTR inhibition on epithelial cell migration and repair.
Materials:
-
Confluent monolayer of primary airway epithelial cells
-
Pipette tip or cell scraper
-
Microscope with live-cell imaging capabilities
-
This compound
-
Control vehicle (e.g., DMSO)
Procedure:
-
Create Wound: Create a sterile scratch or wound in the confluent cell monolayer using a pipette tip.
-
Treatment: Immediately after wounding, replace the medium with fresh medium containing either this compound (e.g., 20 µM) or the vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure by determining the change in wound area over time. Compare the closure rates between the this compound-treated and control groups.
Visualizations
Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for measuring CFTR activity using the Ussing chamber assay.
Logical Flow for Wound Healing Assay
Caption: Logical workflow for the in vitro wound healing assay.
Signaling Pathway: CFTR's Role in Cell Migration
Caption: Proposed pathway linking CFTR activity to epithelial wound repair.
References
- 1. Cystic fibrosis transmembrane conductance regulator is involved in airway epithelial wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Culture with apically applied healthy or disease sputum alters the airway surface liquid proteome and ion transport across human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 6. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of CFTR(inh)-172 to Mitigate Intestinal Fluid Secretion in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secretory diarrheas, often induced by enterotoxins such as cholera toxin, pose a significant global health challenge. The primary mechanism underlying these conditions is the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel in intestinal epithelial cells, leading to massive fluid and electrolyte secretion into the intestinal lumen.[1][2] CFTR(inh)-172 is a potent and selective small-molecule inhibitor of the CFTR chloride channel.[3] It has been demonstrated that intraperitoneal (IP) administration of this compound can effectively reduce intestinal fluid secretion in mouse models of cholera.[3][4] These application notes provide detailed protocols for the in vivo use of this compound in mice to study and potentially counteract toxin-induced intestinal fluid secretion.
Mechanism of Action
Cholera toxin, produced by Vibrio cholerae, permanently activates adenylate cyclase in intestinal epithelial cells, leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CFTR chloride channel. The opening of the CFTR channel results in a sustained efflux of chloride ions into the intestinal lumen, followed by sodium and water, causing profuse watery diarrhea.[5]
This compound directly inhibits the CFTR chloride channel, effectively blocking the exit of chloride ions from the epithelial cells.[2][6] By targeting the final step in the secretory pathway, this compound can prevent or significantly reduce fluid loss, irrespective of the upstream signaling cascade initiated by the toxin.
Figure 1: Signaling pathway of cholera toxin-induced fluid secretion and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative in vivo study using this compound in a mouse model of cholera toxin-induced intestinal fluid secretion.
| Parameter | Value | Reference |
| Animal Model | Adult Mice | [1][4] |
| Induction of Secretion | Cholera Toxin | [1][4] |
| This compound Dosage | 250 µg/kg | [1][3][4] |
| Route of Administration | Intraperitoneal (IP) | [1][3][4] |
| Timing of Administration | Prior to cholera toxin infusion | [4] |
| Inhibition of Fluid Secretion | >90% | [1][3][4] |
| Duration of Experiment | 6 hours | [1][4] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared.
-
For a 250 µg/kg dose in a 25 g mouse, the total dose required is 6.25 µg.
-
On the day of the experiment, dilute the this compound stock solution in sterile 0.9% saline to the final desired concentration. The final concentration of DMSO in the injection solution should be minimized (ideally ≤ 5%) to avoid toxicity.
-
For example, to prepare a 100 µL injection volume for a 25 g mouse with a final DMSO concentration of 5%, mix 5 µL of the appropriate this compound stock solution with 95 µL of sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Mouse restraint device (optional)
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol
-
Gauze pads
Protocol:
-
Draw the prepared this compound solution into the syringe.
-
Properly restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck with the thumb and forefinger of your non-dominant hand. Secure the tail with your pinky finger of the same hand.
-
Position the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Figure 2: Experimental workflow for the preparation and intraperitoneal injection of this compound.
Cholera Toxin-Induced Closed-Loop Intestinal Fluid Secretion Model
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Cholera toxin
-
Sterile phosphate-buffered saline (PBS)
-
Heating pad
Protocol:
-
Administer this compound or vehicle via intraperitoneal injection as described in section 4.2. The timing of administration relative to the cholera toxin challenge should be optimized based on the experimental design (e.g., 30 minutes prior).
-
Anesthetize the mouse using an approved protocol and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision (approximately 1-2 cm) to expose the small intestine.
-
Carefully exteriorize the small intestine and identify the jejunum.
-
Create a closed intestinal loop (approximately 2-3 cm in length) by ligating both ends with silk sutures. Be careful not to obstruct major blood vessels.
-
Inject a small volume (e.g., 100 µL) of cholera toxin solution (e.g., 1 µg in PBS) or vehicle (PBS) into the lumen of the ligated loop using a fine-gauge needle.
-
Carefully return the intestine to the abdominal cavity and close the abdominal wall and skin with sutures.
-
Allow the mouse to recover from anesthesia and maintain it for the desired experimental duration (e.g., 6 hours).
Quantification of Intestinal Fluid Secretion
Materials:
-
Euthanasia agent (e.g., CO2, cervical dislocation)
-
Surgical instruments
-
Analytical balance
-
Ruler
Protocol:
-
At the end of the experimental period, humanely euthanize the mouse.
-
Re-open the abdominal cavity and carefully dissect the ligated intestinal loop.
-
Measure the length of the loop in centimeters.
-
Gently blot the exterior of the loop to remove any excess fluid.
-
Weigh the loop (with its contents) in grams.
-
Calculate the fluid accumulation as the ratio of the loop's weight to its length (g/cm).
-
Compare the weight-to-length ratios between the different experimental groups (e.g., vehicle, cholera toxin + vehicle, cholera toxin + this compound).
Figure 3: Logical workflow for the closed-loop intestinal secretion model and quantification.
Troubleshooting and Considerations
-
Toxicity: While this compound is reported to have low toxicity at effective doses, it is crucial to minimize the concentration of DMSO in the final injection volume.[1][4] If any adverse effects are observed, consider reducing the DMSO concentration or using an alternative vehicle.
-
Surgical Technique: Aseptic surgical techniques are essential to prevent infection. Careful handling of the intestine is necessary to avoid tissue damage and maintain blood supply to the ligated loop.
-
Variability: Biological variability is inherent in animal studies. Using a sufficient number of animals per group and consistent experimental procedures will help ensure the reliability of the results.
-
Specificity: While this compound is a selective CFTR inhibitor, it is good practice to include appropriate controls, such as an inactive analog of the inhibitor, to confirm that the observed effects are specifically due to CFTR inhibition.[4]
Conclusion
The intraperitoneal administration of this compound provides a valuable tool for studying the role of CFTR in intestinal fluid secretion and for evaluating potential therapeutic strategies for secretory diarrheas. The protocols outlined in these application notes offer a detailed guide for researchers to effectively utilize this inhibitor in a murine model of cholera toxin-induced fluid secretion. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 5. Quantitative analysis of gastrointestinal fluid absorption and secretion to estimate luminal fluid dynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of the steady-state intestinal perfusion system in measuring intestinal fluid absorption and bicarbonate secretion in vivo [frontiersin.org]
Application Notes and Protocols: Live Cell Imaging with CFTR(inh)-172 to Study Ion Channel Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues.[1] Dysfunctional CFTR leads to cystic fibrosis, while its hyperactivation can cause secretory diarrheas and autosomal dominant polycystic kidney disease.[1][2] CFTR(inh)-172 is a potent, selective, and reversible thiazolidinone inhibitor of the CFTR chloride channel, making it an invaluable tool for studying CFTR function and for developing potential therapeutics.[3][4] These application notes provide detailed protocols for utilizing this compound in live cell imaging studies to investigate CFTR ion channel function.
Mechanism of Action
This compound acts as a gating modulator rather than a pore blocker.[1] It binds within the CFTR pore, stabilizing the transmembrane helices in a nonconductive conformation.[1] This binding collapses the chloride selectivity filter and blocks the pore from the extracellular side.[1][2] While it inhibits channel gating, it does so without preventing the dimerization of the nucleotide-binding domains (NBDs).[1][2] This allosteric inhibition leads to a decrease in the ATP turnover rate.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| Ki | 300 nM | FRT cells (short-circuit current) | [3][5] |
| Ki | 0.6 µM | FRT cells (single channel) | [5] |
| IC50 | ~300 nM - µM levels | Epithelial cells | [6] |
| IC50 (VSORC) | 12 µM | CFTR-expressing cells | [6] |
| IC50 (VSORC) | 5.33 µM | Non-CFTR-expressing cells | [6] |
Table 2: Effects of this compound on CFTR Channel Gating and ATP Hydrolysis
| Parameter | Condition | Value/Effect | Reference |
| Open Probability (WT CFTR) | Control | 0.21 ± 0.05 | [1] |
| Open Probability (WT CFTR) | + 10 µM this compound | 0.007 ± 0.003 | [1] |
| Mean Open Dwell Time (WT CFTR) | Control | 487 ± 92 ms | [1] |
| Mean Open Dwell Time (WT CFTR) | + 10 µM this compound | 109 ± 14 ms | [1] |
| ATP Turnover (kcat) | Control | 22.0 ± 2.2 ATP/protein/min | [1] |
| ATP Turnover (kcat) | + 10 µM this compound | 5.2 ± 1.0 ATP/protein/min | [1] |
| Unitary Conductance | With this compound | No change (8 pS) | [5] |
Table 3: Specificity and Cytotoxicity of this compound
| Parameter | Concentration | Effect | Cell Type | Reference |
| VSORC Inhibition | > 5 µM | Partial inhibition | CFTR-expressing & non-expressing cells | [6] |
| CaCC Inhibition | Up to 10 µM | No effect | CFTR-expressing cells | [6] |
| Cell Viability | Up to 20 µM (24h) | No significant effect | Kidney PCT cells | [7] |
| Cell Viability | 50 µM (24h) | Induced cell death | Kidney PCT cells | [7] |
| Mitochondrial Function | Starting at 0.2 µM | Increased ROS production, mitochondrial depolarization | Various cell lines | [8] |
Signaling Pathways and Experimental Workflows
CFTR Activation and Inhibition Pathway
The following diagram illustrates the signaling pathway leading to CFTR activation and its subsequent inhibition by this compound.
Caption: Signaling pathway of CFTR activation and inhibition by this compound.
Live Cell Imaging Experimental Workflow
This diagram outlines the general workflow for a live cell imaging experiment to assess CFTR function using a fluorescent halide indicator and this compound.
Caption: General workflow for live cell imaging of CFTR inhibition.
Logical Relationship of this compound Specificity
This diagram illustrates the specificity of this compound for CFTR over other chloride channels at typical working concentrations.
Caption: Specificity profile of this compound for different chloride channels.
Experimental Protocols
Protocol 1: Live Cell Imaging of CFTR-Mediated Halide Transport Using YFP-H148Q
This protocol is adapted for use with cells stably expressing both CFTR and the halide-sensitive Yellow Fluorescent Protein (YFP-H148Q).
Materials:
-
Cells co-expressing human wild-type CFTR and YFP-H148Q.[5]
-
Cell culture medium (e.g., DMEM/F12).
-
Phosphate-buffered saline (PBS).
-
Chloride-containing buffer (e.g., PBS).
-
Chloride-free buffer (replace NaCl with NaNO3).
-
CFTR agonist (e.g., 10 µM Forskolin + 100 µM IBMX).
-
This compound stock solution (10 mM in DMSO).[5]
-
Fluorescence microscope or plate reader with appropriate filters for YFP.
Procedure:
-
Cell Plating: Plate the CFTR- and YFP-H148Q-expressing cells onto glass-bottom dishes or 96-well plates suitable for microscopy. Culture until they reach a confluent monolayer.
-
Buffer Exchange: Gently wash the cells twice with PBS.
-
Baseline Measurement: Add the chloride-containing buffer to the cells and measure the baseline YFP fluorescence.
-
Halide Gradient Establishment: Rapidly exchange the chloride-containing buffer with the chloride-free buffer containing the CFTR agonist cocktail (e.g., Forskolin and IBMX). This will activate CFTR and establish an outward chloride gradient, leading to iodide influx (if using NaI in the extracellular solution) and quenching of the YFP fluorescence.
-
Monitoring CFTR Activity: Continuously record the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR-mediated halide transport.
-
Inhibition with this compound: Once a stable rate of fluorescence change is observed, add this compound to the desired final concentration (e.g., 1-10 µM).
-
Measuring Inhibition: Continue to record the fluorescence. Inhibition of CFTR will slow down or stop the rate of fluorescence quenching.
-
Data Analysis: Calculate the rate of fluorescence change before and after the addition of this compound. The percentage of inhibition can be determined from the reduction in the rate.
Protocol 2: Patch-Clamp Electrophysiology for Measuring CFTR Inhibition
This protocol provides a method for directly measuring the effect of this compound on CFTR channel currents.
Materials:
-
Cells expressing CFTR.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution (e.g., containing NMDG-Cl, MgATP, and PKA catalytic subunit).
-
Extracellular (bath) solution (e.g., containing NMDG-Cl).
-
CFTR agonist (e.g., ATP).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on small glass coverslips suitable for the patch-clamp setup.
-
Pipette Preparation: Pull and polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell or Inside-Out Configuration:
-
Whole-Cell: Apply a brief suction pulse to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.
-
Inside-Out: After forming a seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
-
CFTR Activation: For the inside-out configuration, perfuse the patch with a solution containing ATP and PKA to activate CFTR channels.[1] For the whole-cell configuration, CFTR can be activated by including cAMP and PKA in the pipette solution or by adding a membrane-permeable agonist to the bath.
-
Recording Baseline Current: Record the macroscopic or single-channel currents at a fixed holding potential.
-
Application of this compound: Perfuse the cell or excised patch with the extracellular solution containing the desired concentration of this compound.
-
Recording Inhibited Current: Record the currents in the presence of the inhibitor. A reduction in current amplitude indicates inhibition.[1][6]
-
Washout: Perfuse with the control extracellular solution to observe the reversibility of inhibition.
-
Data Analysis: Analyze the current recordings to determine the extent of inhibition, changes in open probability, and dwell times.[1]
Troubleshooting and Considerations
-
Solubility of this compound: this compound has low aqueous solubility. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute it to the final working concentration in the assay buffer immediately before use.[4][5]
-
Off-Target Effects: At concentrations above 5 µM, this compound can inhibit the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel.[6] It has also been shown to affect mitochondrial function, leading to increased reactive oxygen species (ROS) production, an effect that is independent of CFTR.[8] It is crucial to use the lowest effective concentration and include appropriate controls to account for potential off-target effects.
-
Reversibility: The inhibition by this compound is reversible upon washout.[5][6] The half-time for reversal is approximately 5 minutes.[9]
-
Cell Health: Monitor cell viability, especially during long-term experiments or when using higher concentrations of the inhibitor. Cytotoxicity has been observed at concentrations of 50 µM and above after 24 hours of exposure.[6][7]
References
- 1. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of CFTR(inh)-172 in Studying Myometrial Contractility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CFTR(inh)-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in the investigation of myometrial contractility. This document includes detailed protocols for ex vivo studies, quantitative data from key experiments, and diagrams illustrating experimental workflows and proposed mechanisms of action.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel crucial for ion and fluid balance across epithelial tissues.[1][2] While its role in cystic fibrosis is well-established, emerging research indicates its involvement in smooth muscle function, including the myometrium (uterine smooth muscle).[3][4][5] Understanding the role of CFTR in myometrial physiology is particularly relevant for pregnancies in women with cystic fibrosis.[3][6]
This compound is a selective, reversible, and potent thiazolidinone inhibitor of the CFTR chloride channel.[7][8][9] It acts by binding directly inside the channel pore, stabilizing a closed conformation and thereby blocking ion conduction.[1][2] This makes it an invaluable pharmacological tool for elucidating the specific contribution of CFTR to cellular and tissue-level processes, such as myometrial contractions.
Application Notes
Primary Application: Investigating the Role of CFTR in Uterine Contractility
This compound is effectively used to probe the functional significance of CFTR channels in the spontaneous contractions of the myometrium. Key research has demonstrated that inhibiting CFTR with this compound significantly reduces contractility in uterine tissue from pregnant mice and humans in a concentration-dependent manner.[3][4][5]
Key Findings:
-
Pregnancy-Dependent Effect: The inhibitory effect of this compound is observed in myometrium from term-pregnant subjects (both human and mouse), but not in tissue from non-pregnant mice. This suggests a gestation-specific role for CFTR in regulating myometrial function.[3][4]
-
Concentration-Dependent Inhibition: this compound decreases the amplitude, duration, and area under the curve (AUC) of myometrial contractions in a concentration-dependent fashion.[3]
-
Differential Potency: The inhibitor exhibits a more potent effect in pregnant human myometrium compared to pregnant mouse myometrium.[3]
-
Frequency Unaffected: In pregnant human myometrium, this compound significantly reduces contraction amplitude and duration without altering the frequency of contractions.[3]
Considerations for Use:
-
Solvent: this compound is typically dissolved in DMSO. Appropriate vehicle controls (e.g., 0.005%–0.5% DMSO) must be included in experiments to account for any solvent effects.[3]
-
Irreversibility in Human Tissue: While the inhibitory effect is reversible in mouse tissue, the response in human myometrial tissue is largely irreversible.[3]
-
Potential Off-Target Effects: Researchers should be aware that some studies suggest CFTR inhibitors, including this compound, may have off-target effects on mitochondrial function, such as increasing reactive oxygen species (ROS) and depolarizing mitochondria, independent of CFTR inhibition.[10] These potential non-specific effects should be considered when interpreting results.
Data Presentation
The following tables summarize the quantitative effects of this compound on myometrial contractility from key studies. Data is presented as a percentage of the pre-treatment control period.
Table 1: Effect of this compound on Term-Pregnant Mouse Myometrial Contractility [3]
| This compound Conc. (µM) | Amplitude (% of Control) | Frequency (% of Control) | Duration (% of Control) | AUC (% of Control) |
| 1 | 91.13 ± 7.23 | 98.05 ± 1.95 | 95.83 ± 4.54 | 88.01 ± 7.82 |
| 3 | 74.57 ± 11.21 | 97.40 ± 2.60 | 88.58 ± 7.37 | 69.30 ± 11.85 |
| 10 | 59.47 ± 13.44 | 93.33 ± 4.03 | 78.42 ± 11.23 | 49.88 ± 12.87 |
| 30 | 59.70 ± 8.41 | 92.50 ± 4.15 | 68.60 ± 6.91 | 37.16 ± 6.44 |
| 60 | 44.89 ± 11.02 | 90.00 ± 5.77 | 63.89 ± 10.99 | 30.29 ± 8.78 |
| 100 | 33.33 ± 10.33 | 85.00 ± 8.66 | 55.00 ± 12.25 | 20.25 ± 7.05 |
Table 2: Effect of this compound on Term-Pregnant Human Myometrial Contractility [3]
| This compound Conc. (µM) | Amplitude (% of Control) | Frequency (% of Control) | Duration (% of Control) | AUC (% of Control) |
| 1 | 75.00 ± 9.45 | 100.0 ± 0.00 | 95.00 ± 2.89 | 71.50 ± 9.68 |
| 3 | 48.33 ± 10.76 | 100.0 ± 0.00 | 70.00 ± 11.55 | 37.00 ± 10.15 |
| 10 | 20.80 ± 6.35 | 100.0 ± 0.00 | 45.00 ± 10.41 | 11.00 ± 4.04 |
| 30 | 22.48 ± 9.08 | 100.0 ± 0.00 | 40.00 ± 11.55 | 16.67 ± 5.93 |
| 60 | 9.23 ± 4.75 | 100.0 ± 0.00 | 25.00 ± 10.41 | 4.50 ± 2.50 |
AUC: Area Under the Curve
Experimental Protocols
Protocol 1: Ex Vivo Myometrial Contractility Assay
This protocol is adapted from methodologies used to study the effects of this compound on human and mouse myometrial strips.[3]
1. Tissue Preparation:
- Human Myometrium: Obtain non-laboring myometrial biopsies from women with uncomplicated singleton pregnancies undergoing elective caesarean section at term (37–39 weeks), with informed consent and ethical approval. Dissect longitudinal strips (approx. 1 x 4 mm).[3]
- Mouse Myometrium: Use term-pregnant mice. Euthanize the animal humanely according to approved institutional guidelines. Remove the uterus, clean it of surrounding tissue, and dissect longitudinal myometrial strips (approx. 1 x 4 mm).[3]
2. Organ Bath Setup:
- Mount individual tissue strips in a 1 mL organ bath between a fixed support and a force transducer.
- Continuously superfuse the strips with Physiological Saline Solution (PSS) at a rate of 1 mL/min. The PSS composition is (in mM): 154 NaCl, 5.6 KCl, 1.2 MgSO₄, 10.9 HEPES, 8 Glucose, 2 CaCl₂ (adjusted to pH 7.4).[3]
- Maintain the bath temperature at 36 °C.[3]
3. Equilibration:
- Apply a resting tension of 2 mN to the tissue strips.
- Allow the tissues to equilibrate until regular, spontaneous contractions stabilize. This typically takes 45–60 minutes for mouse tissue and 2–3 hours for human tissue.[3]
4. Application of this compound:
- Once stable contractions are established, record a control period of activity (e.g., 30-40 minutes).
- Introduce this compound into the PSS superfusion at the desired concentration. Expose each tissue strip to only one concentration of the inhibitor to generate a clear concentration-response relationship.[3]
- Apply the corresponding vehicle control (DMSO in PSS) for the same duration (30 minutes for mouse, 40 minutes for human) in separate control experiments.[3]
5. Data Acquisition and Analysis:
- Continuously record the isometric tension generated by the myometrial strips.
- Analyze the data to determine the amplitude (mN), frequency (contractions/min), duration (s), and Area Under the Curve (AUC, a measure of total contractile activity) of the contractions.
- Compare the parameters during the inhibitor/vehicle application period to the pre-treatment control period to determine the percentage of inhibition.[3]
Protocol 2: Preparation of this compound Solutions
1. Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powdered compound in 100% Dimethyl Sulfoxide (DMSO).[3]
2. Working Solutions:
- Prepare working solutions by diluting the stock solution in PSS to the final desired concentrations (e.g., 1 µM to 100 µM).[3]
- Ensure the final concentration of DMSO in the organ bath remains low (e.g., <0.5%) to minimize solvent effects.[3] Prepare corresponding vehicle controls with the same final DMSO concentration.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and mechanisms.
Caption: Experimental workflow for studying myometrial contractility.
Caption: Proposed mechanism of this compound on myometrial cells.
Caption: Molecular mechanism of this compound pore blockage.
References
- 1. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the role of CFTR in human and mouse myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the role of CFTR in human and mouse myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR Modulators: Impact on Fertility, Pregnancy, and Lactation in Women with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evidence for direct CFTR inhibition by this compound based on Arg347 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystic fibrosis transmembrane regulator inhibitors this compound and GlyH-101 target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating CFTR(inh)-172 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the potent CFTR inhibitor, CFTR(inh)-172, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges, ensuring reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms after adding to aqueous buffer. | This compound is a weak acid and has low water solubility, causing it to precipitate out of aqueous solutions.[1] | First, prepare a concentrated stock solution in 100% DMSO. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your working solution is compatible with your experimental system and as low as possible. |
| Compound does not fully dissolve in DMSO. | The concentration may be too high, or the dissolution process may be incomplete. | To achieve higher concentrations, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2] Visually inspect the solution against a light source to ensure no solid particles remain. |
| Solution appears cloudy or hazy. | This can indicate incomplete dissolution or the beginning of precipitation. | Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3] If warming and sonication do not clarify the solution, it may be necessary to prepare a new, less concentrated stock solution. |
| Inconsistent experimental results. | This could be due to inaccurate concentration from incomplete solubilization or degradation of the compound. | Always prepare fresh working solutions for each experiment from a frozen stock.[4] Ensure the stock solution is completely thawed and vortexed gently before making dilutions. |
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound? The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3][5][6] It is practically insoluble in water and ethanol.[2][3]
What is the maximum achievable concentration of this compound in DMSO? The maximum reported solubility of this compound in DMSO varies between suppliers but can reach up to 82 mg/mL (200.29 mM).[3] However, for practical laboratory use, concentrations around 5 mg/mL to 40.94 mg/mL (100 mM) are commonly cited.[5]
How should I prepare a stock solution? To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO to your desired concentration. To aid dissolution, you can warm the vial at 37°C for 10 minutes and/or sonicate it.[2]
How should I store this compound solutions? Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C.[4][5] Stock solutions are reported to be stable for up to 3 months when stored at -20°C.[5] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 5 | ~12.2 | [5] |
| DMSO | 40.94 | 100 | |
| DMSO | >20.5 | >50 | [2] |
| DMSO | ≥15 | ~36.6 | [6] |
| DMSO | 82 | 200.29 | [3] |
| Water | Insoluble | Insoluble | [2][3] |
| Ethanol | Insoluble | Insoluble | [2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 409.4 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.094 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and vortex again.[2]
-
Alternatively, or in addition to warming, place the tube in an ultrasonic water bath for a few minutes.[2]
-
Once the solution is clear and free of any visible precipitate, it is ready for use or storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of this compound action and a typical experimental workflow.
References
- 1. THIAZOLIDINONE CFTR INHIBITORS WITH IMPROVED WATER SOLUBILITY IDENTIFIED BY STRUCTURE-ACTIVITY ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ≥95% (HPLC), solid, CFTR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound = 98 HPLC, powder 307510-92-5 [sigmaaldrich.com]
Optimizing CFTR(inh)-172 concentration to avoid non-specific effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of CFTR(inh)-172, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The following resources are designed to help you design and troubleshoot experiments while avoiding the known non-specific effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for specific inhibition of CFTR by this compound?
A1: For specific inhibition of CFTR, it is recommended to use this compound in the low nanomolar to low micromolar range. The reported half-maximal inhibitory concentration (IC50) for CFTR is approximately 300 nM.[1] To achieve maximal and specific inhibition of CFTR activity, a concentration range of 0.5 µM to 5 µM is often effective.[2] However, it is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q2: What are the known non-specific effects of this compound?
A2: this compound can exert several non-specific effects, particularly at higher concentrations. These include:
-
Inhibition of other chloride channels: Notably, the volume-sensitive outwardly rectifying chloride channel (VSORC) can be inhibited at concentrations greater than 5 µM.[2]
-
Mitochondrial dysfunction: At concentrations as low as 0.2 µM, this compound has been shown to induce the production of reactive oxygen species (ROS) and cause a decrease in the mitochondrial membrane potential.[2]
-
Inhibition of Store-Operated Calcium Entry (SOCE): Off-target effects on SOCE have been reported at concentrations used for CFTR inhibition.
-
Cytotoxicity: Cell death has been observed at concentrations around 50 µM.[2]
Q3: How can I be sure that the effects I am observing are due to CFTR inhibition and not non-specific effects?
A3: To ensure the observed effects are specific to CFTR inhibition, consider the following control experiments:
-
Use a structurally unrelated CFTR inhibitor: Comparing the effects of this compound with another specific CFTR inhibitor, such as GlyH-101, can help confirm that the observed phenotype is due to CFTR inhibition.
-
Use a CFTR-null cell line: If the effect of this compound is absent in cells that do not express CFTR, it strongly suggests the effect is CFTR-dependent.
-
Perform rescue experiments: In cells expressing a mutant form of CFTR, demonstrate that the effect of the inhibitor is absent or altered.
-
Test for known non-specific effects: Actively measure for potential off-target effects, such as changes in mitochondrial function or VSORC activity, in your experimental system.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an allosteric inhibitor.[2] It binds within the pore of the CFTR channel, stabilizing the transmembrane helices in a nonconductive conformation.[3][4] This binding obstructs ion conduction and modulates channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of CFTR activity | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. Start with a range from 100 nM to 10 µM. |
| Poor inhibitor solubility or stability. | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and freshly diluted in your experimental buffer. Protect from light and repeated freeze-thaw cycles. | |
| Low CFTR expression or activity in the cells. | Confirm CFTR expression and baseline activity in your cell model using a positive control activator (e.g., forskolin). | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, density, and growth conditions. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. | |
| Observed effects are not consistent with known CFTR function | Non-specific effects of the inhibitor. | Lower the concentration of this compound to the minimal effective concentration. Perform control experiments to rule out off-target effects (see FAQs). |
| The observed phenotype is downstream of CFTR but also influenced by other pathways. | Investigate other potential signaling pathways that may be involved. | |
| Cell toxicity is observed | Inhibitor concentration is too high. | Reduce the concentration of this compound. The cytotoxic concentration is reported to be around 50 µM.[2] |
| Prolonged incubation time. | Reduce the duration of inhibitor treatment. |
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of this compound
| Parameter | Concentration | Cell Type/System | Reference |
| IC50 for CFTR Inhibition | ~300 nM | Epithelial cells | [2] |
| Effective Concentration for CFTR Inhibition | 0.5 - 5 µM | CFTR-expressing cells | [2] |
| Concentration for VSORC Inhibition | > 5 µM | CFTR-expressing and non-expressing cells | [2] |
| Concentration for Increased ROS Production | Starting at 0.2 µM | Various cell lines | [2] |
| Cytotoxic Concentration | ~50 µM | CFTR-expressing cells | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a YFP-based Halide Transport Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound for CFTR inhibition.
1. Cell Preparation:
- Plate cells expressing both CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) in a 96-well plate.
- Grow cells to confluence.
2. Assay Procedure:
- Wash the cells with a buffer containing no iodide (e.g., PBS).
- Add a buffer containing a known concentration of a CFTR activator (e.g., 10 µM forskolin) and varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM). Incubate for 10-20 minutes.
- Using a fluorescence plate reader, measure the baseline YFP fluorescence.
- Rapidly add an iodide-containing buffer.
- Immediately begin kinetic reading of YFP fluorescence quenching as iodide enters the cells through active CFTR channels.
3. Data Analysis:
- Calculate the initial rate of fluorescence quenching for each concentration of this compound.
- Normalize the rates to the control (0 µM inhibitor) to determine the percent inhibition.
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Assessing Non-Specific Effects on Mitochondrial Function
This protocol provides a method to evaluate the effect of this compound on mitochondrial membrane potential.
1. Cell Preparation:
- Plate cells in a 96-well plate or on coverslips suitable for microscopy.
2. Staining and Treatment:
- Load the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.
- Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a positive control for mitochondrial depolarization (e.g., FCCP).
3. Measurement:
- Measure the fluorescence using a fluorescence plate reader or a fluorescence microscope.
- For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.
4. Data Analysis:
- Quantify the change in fluorescence relative to the untreated control to determine the extent of mitochondrial depolarization at each inhibitor concentration.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Specific and non-specific effects of this compound.
References
CFTR(inh)-172 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CFTR(inh)-172. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and effective application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous buffers and ethanol.[1] It is recommended to prepare a concentrated stock solution in DMSO.
-
Preparation : To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[2] For example, to make a 10 mM stock solution, dissolve 4.094 mg of this compound (MW: 409.4 g/mol ) in 1 mL of DMSO. Gentle warming to 37°C and/or sonication can aid in dissolution.[1]
-
Storage : Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2] Protect the compound from prolonged exposure to light and store with a desiccant for long-term stability.[3]
2. What is the stability of this compound in experimental buffers?
While specific quantitative data on the half-life of this compound in various aqueous buffers is not extensively published, the general recommendation is to prepare working solutions fresh for each experiment by diluting the DMSO stock into your experimental buffer immediately before use.[2][3] This practice minimizes potential degradation in aqueous environments. For in vivo experiments, it is also advised to prepare the working solution on the day of use.[2]
3. What are the recommended working concentrations for this compound?
The optimal working concentration of this compound depends on the experimental system.
-
In Vitro Assays : The reported inhibitory constant (Ki) for CFTR is approximately 300 nM.[4] In various cell-based assays, concentrations ranging from 0.5 µM to 20 µM have been effectively used.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
In Vivo Studies : For in vivo mouse models, a single intraperitoneal injection of 250 µg/kg has been shown to reduce cholera toxin-induced intestinal fluid secretion by over 90% for 6 hours.[2][4]
4. What is the mechanism of action of this compound?
This compound is a potent and selective blocker of the CFTR chloride channel. It acts in a reversible and voltage-independent manner.[4] Recent structural studies have shown that this compound binds within the CFTR pore, near transmembrane helix 8. This binding stabilizes a non-conductive conformation of the channel, effectively blocking chloride ion transport.[7][8] The inhibition is rapid, occurring in less than 2 minutes, and is reversible upon washout.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Prepare working solutions fresh from a DMSO stock immediately before use. Ensure the final DMSO concentration in your experimental buffer is as low as possible (ideally ≤0.2%) to maintain solubility and minimize solvent-induced artifacts. If precipitation occurs, gentle warming or sonication may help, but preparing a fresh dilution is recommended.[2][9] |
| Inconsistent or no inhibitory effect | Degradation of this compound stock solution. | Ensure stock solutions have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[2] Prepare fresh aliquots from a new vial if degradation is suspected. |
| Incorrect working concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. | |
| Off-target effects. | At concentrations higher than 5 µM, this compound may inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel.[6] Consider using the lowest effective concentration to maintain specificity for CFTR. | |
| Cell toxicity observed | High concentration of DMSO in the final working solution. | The final concentration of DMSO in cell culture media should not exceed 0.1-0.2% to avoid cellular toxicity.[3][9] |
| Cytotoxicity of this compound at high concentrations. | While non-toxic at concentrations up to 100 µM in some cell lines for 24 hours, higher concentrations can be cytotoxic.[2][6] Assess cell viability (e.g., using an MTT assay) at your working concentrations.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 40.94 | 100 |
| DMF | 5 | ~12.2 |
Data compiled from multiple sources.[2][4]
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/Condition |
| Ki | ~300 nM | General |
| IC50 | 0.2 - 4 µM | Dependent on cell type |
Data compiled from multiple sources.[10]
Detailed Experimental Protocol: Ussing Chamber Assay for CFTR Inhibition
This protocol provides a general framework for assessing the effect of this compound on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., Calu-3 or primary human bronchial epithelial cells) using an Ussing chamber system.
Materials:
-
Polarized epithelial cells cultured on permeable supports.
-
Ussing chamber system.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose).
-
CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX).
-
This compound DMSO stock solution (10 mM).
-
Amiloride (to block epithelial sodium channels, ENaC).
Procedure:
-
Mount the permeable supports with the cell monolayer in the Ussing chambers.
-
Equilibrate the tissues with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution on both the apical and basolateral sides for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride (e.g., 10 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.
-
Once the Isc stabilizes, stimulate CFTR-mediated chloride secretion by adding a CFTR activator cocktail (e.g., Forskolin and IBMX) to the basolateral side.
-
After the stimulated Isc reaches a stable plateau, add the desired concentration of this compound to the apical chamber. The inhibitor should be diluted from the DMSO stock into the apical Ringer's solution immediately before addition.
-
Record the inhibition of the Isc. The magnitude of the current decrease represents the CFTR-dependent chloride secretion.
-
At the end of the experiment, a potent CFTR inhibitor cocktail can be added to determine the maximal inhibition.
Visualizations
Caption: CFTR channel activation and inhibition pathway.
Caption: General experimental workflow for a Ussing chamber assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. idtdna.com [idtdna.com]
- 4. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 5. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
Why is my CFTR(inh)-172 not inhibiting CFTR currents?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with CFTR(inh)-172 not inhibiting CFTR currents in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my this compound not inhibiting CFTR currents?
There are several potential reasons why this compound may fail to inhibit CFTR currents. This guide will walk you through a series of troubleshooting steps to identify the issue.
Initial Checks:
-
Compound Integrity and Storage: Ensure your this compound is properly stored to maintain its stability. Stock solutions in DMSO are stable for up to 3 months when aliquoted and frozen at -20°C.[1] The compound itself should be stored at +4°C. Purity should be ≥98%.
-
Solubility: this compound has low water solubility (20–50 µM).[2] It is typically dissolved in a solvent like DMSO.[1][3] Ensure the final concentration of the solvent in your experimental medium is not affecting the cells or CFTR function. If you observe precipitation, sonication may help with dissolution.[4][5]
-
Concentration: Verify that you are using an appropriate concentration of this compound. The inhibitory constant (Ki) is approximately 300 nM, and the half-maximal inhibitory concentration (IC50) is in the range of 0.2-4 µM, depending on the cell type.[4][6]
Question 2: I've confirmed my compound is fine. What experimental conditions should I check?
Experimental Protocol Review:
-
CFTR Activation: CFTR must be activated to be inhibited by this compound. Ensure your protocol includes a CFTR activator like forskolin, IBMX, or CPT-cAMP to stimulate cAMP-dependent activation.[5][6][7]
-
Cell Type and CFTR Expression: The level of CFTR expression can vary significantly between cell lines. Confirm that your chosen cell line expresses functional CFTR at the plasma membrane.
-
Incubation Time: Inhibition by this compound is rapid, with a half-time of approximately 4 minutes, and complete inhibition is typically observed within 10 minutes.[4] Ensure your incubation time is sufficient.
-
Reversibility: The inhibition is reversible, with a washout half-time of about 5 minutes.[4] Consider this if your experimental design involves washout steps.
-
Voltage-Independence: this compound acts in a voltage-independent manner, so the membrane potential should not affect its inhibitory activity.[3][7]
Question 3: Could there be off-target effects or other interferences?
Potential Interferences:
-
Other Chloride Channels: While relatively selective, at higher concentrations (>5 µM), this compound may inhibit other chloride channels like the volume-sensitive outwardly rectifying (VSORC) Cl⁻ channel.[2] It does not, however, appear to affect Ca²⁺-activated Cl⁻ channels (CaCC).[2][8]
-
Cellular Health: High concentrations of this compound can be cytotoxic.[2] Ensure that the lack of current is due to specific inhibition and not a general loss of cell viability. Cell viability can be assessed after 24 hours of exposure.[2][4]
-
Mucus Barrier: In primary epithelial cell cultures, a mucus layer can impede the access of the inhibitor to the CFTR channel. Pre-treatment with a reducing agent like dithiothreitol (DTT) may be necessary to improve inhibitor efficacy.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity.
| Parameter | Value | Cell Type/Condition | Reference |
| Kᵢ (Inhibitory Constant) | 300 nM | Not specified | [3][4] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | ~0.2-4 µM | Dependent on cell type | [6] |
| ~1 µM | CFTR-expressing kidney cells | [2] | |
| Inhibition Time (t₁/₂) | ~4 minutes | Not specified | [4] |
| Reversal Time (t₁/₂) | ~5 minutes | Not specified | [4] |
| Solubility in Water | 20-50 µM | Not applicable | [2] |
| Solubility in DMSO | 5 mg/mL | Not applicable | [1][3] |
| 40.94 mg/mL (100 mM) | Not applicable |
Experimental Protocols
Protocol 1: Short-Circuit Current Measurement in FRT Cells
-
Cell Culture: Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and the halide indicator YFP-H148Q are cultured to confluence on permeable supports.
-
CFTR Activation: The cells are stimulated with a cAMP agonist cocktail, for example, 100 µM CPT-cAMP or a mixture of 5 µM forskolin, 100 µM IBMX, and 25 µM apigenin.[5][7]
-
Inhibitor Application: Once a stable CFTR-mediated short-circuit current (Isc) is established, this compound is added to the apical solution at the desired concentration (e.g., 10 µM for maximal inhibition).
-
Data Acquisition: The change in Isc is monitored to determine the extent of inhibition.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: CFTR-expressing cells (e.g., FRT or CHO cells) are prepared for whole-cell patch-clamp recording.
-
CFTR Activation: CFTR currents are activated by including ATP and PKA in the intracellular pipette solution and applying a CFTR agonist like forskolin (e.g., 5 µM) to the extracellular solution.[7]
-
Inhibitor Perfusion: Once stable whole-cell CFTR currents are recorded, the extracellular solution is perfused with a solution containing this compound at the desired concentration.
-
Data Analysis: The reduction in current amplitude at various membrane potentials is measured to quantify the inhibition.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for ineffective this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of CFTR inhibition by this compound.
References
- 1. ≥95% (HPLC), solid, CFTR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TargetMol [targetmol.com]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Mitochondrial Effects of CFTR(inh)-172
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, CFTR(inh)-172, on mitochondrial respiration. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to assist in your research.
It is crucial to note that while this compound is a potent CFTR inhibitor, emerging evidence indicates it also exerts off-target effects on mitochondrial function, independent of its action on the CFTR channel.[1][2] This guide will help you navigate these complexities in your experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound affect mitochondrial respiration?
A1: Yes, studies have shown that this compound can directly impact mitochondrial function. These effects are observed in cells that do not express CFTR, indicating a mechanism independent of CFTR inhibition.[1][2] The primary mitochondrial effects reported are:
-
Increased Reactive Oxygen Species (ROS) Production: this compound has been shown to induce a rapid and dose-dependent increase in cellular ROS levels.[2]
-
Mitochondrial Depolarization: The inhibitor can cause a decrease in the mitochondrial membrane potential.[1][2]
-
Decreased Oxygen Consumption: Treatment with this compound has been associated with a reduction in the rate of cellular oxygen consumption.[1][2]
Q2: At what concentrations are the mitochondrial effects of this compound observed?
A2: The off-target effects on mitochondria can occur at concentrations commonly used to inhibit CFTR. A significant increase in ROS production has been observed starting at concentrations as low as 0.2 µM.[3] Inhibition of oxygen consumption has been reported at concentrations of 2 µM and higher.[2] It is important to note that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSOR) anion channel, at concentrations greater than 5 µM.[3]
Q3: What is the proposed mechanism for this compound's effect on mitochondria?
A3: The precise mechanism is still under investigation. However, the observed mitochondrial depolarization and inhibition of oxygen consumption suggest that this compound may interact with components of the electron transport chain.[2]
Q4: Does this compound induce any downstream signaling pathways related to mitochondrial dysfunction?
A4: Yes, this compound has been shown to induce the nuclear translocation of the transcription factor NF-κB (nuclear factor-kappa B) in a manner independent of CFTR inhibition.[1] This suggests an activation of inflammatory signaling pathways potentially linked to mitochondrial stress.
Data Presentation
The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in HeLa Cells
| This compound Concentration (µM) | Mean DCFDA Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | ~100 |
| 2 | ~150 |
| 5 | ~200 |
| 10 | ~250 |
| 20 | ~300 |
Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[2]
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in HeLa Cells
| Treatment | Basal Respiration Rate (% of Control) |
| Control (DMSO) | 100% |
| This compound (2 µM) | ~80% |
| This compound (20 µM) | ~60% |
Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[2]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production using DCFDA Assay
This protocol is adapted from general procedures for using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[4][5][6][7]
Materials:
-
Cells of interest (e.g., HeLa)
-
This compound
-
DCFH-DA (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium without phenol red
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.
-
Remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Prepare a working solution of DCFH-DA in serum-free medium without phenol red (a typical starting concentration is 10-20 µM).
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Incubate for the desired time period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol is based on standard procedures for using the JC-1 probe to measure mitochondrial membrane potential.[8][9][10][11]
Materials:
-
Cells of interest
-
This compound
-
JC-1 reagent
-
Culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with this compound at desired concentrations for the specified duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells promptly.
-
Fluorescence Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or depolarized cells will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Flow Cytometry: The ratio of red to green fluorescence can be quantified to assess the degree of mitochondrial depolarization across the cell population.
-
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
This protocol provides a general workflow for using extracellular flux analyzers (e.g., Seahorse XF).[12][13][14][15]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
During this incubation, prepare the injector ports of the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
A typical protocol involves sequential injections to measure:
-
Basal respiration
-
ATP-linked respiration (after oligomycin injection)
-
Maximal respiration (after FCCP injection)
-
Non-mitochondrial oxygen consumption (after rotenone/antimycin A injection)
-
-
This compound can be injected before the mitochondrial stress test compounds to assess its direct effect on basal respiration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in mitochondrial respiration with this compound treatment | Cell line is insensitive; this compound concentration is too low; Incubation time is too short. | Use a cell line known to be responsive (e.g., HeLa). Perform a dose-response and time-course experiment to determine optimal conditions. |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outermost wells of the plate. |
| Unexpected decrease in cell viability | This compound cytotoxicity at high concentrations or with prolonged exposure. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. Use the lowest effective concentration of this compound and minimize the incubation time. |
| Confounding effects from CFTR inhibition | The observed effect may be a combination of CFTR inhibition and off-target mitochondrial effects. | Use CFTR-null cell lines or a structurally different CFTR inhibitor as a control to dissect the CFTR-dependent and -independent effects. |
| Low OCR signal in Seahorse assay | Insufficient cell number; Cells are metabolically inactive. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Mitochondrial Dysfunction and NF-κB Activation
Caption: this compound's effect on mitochondrial function and NF-κB.
Experimental Workflow for Investigating Mitochondrial Effects
References
- 1. Cystic fibrosis transmembrane regulator inhibitors this compound and GlyH-101 target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. abcam.com [abcam.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. content.abcam.com [content.abcam.com]
- 13. ijbs.com [ijbs.com]
- 14. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of serum on the efficacy of CFTR(inh)-172 in cell culture
Welcome to the technical support center for CFTR(inh)-172. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It acts as a direct pore blocker and a gating modulator.[3][4] Cryo-electron microscopy studies have shown that this compound binds within the CFTR pore, near transmembrane helix 8.[3] This binding stabilizes the transmembrane helices in a nonconductive conformation, effectively blocking the channel.[3] It does not obstruct nucleotide-binding domain (NBD) dimerization but does allosterically inhibit ATP turnover, reducing the rate of ATP hydrolysis.
Q2: What is the recommended solvent and storage for this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10 mM. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For shorter-term storage, -20°C is suitable for up to one month.
Q3: What are the known off-target effects of this compound?
While this compound is considered a selective CFTR inhibitor, some off-target effects have been reported, particularly at higher concentrations. It has been shown to inhibit volume-sensitive outwardly rectifying (VSOR) chloride channels at concentrations above 5 µM. Additionally, it may have effects on store-operated calcium entry (SOCE) and epithelial sodium channels (ENaC). Researchers should be mindful of these potential off-target effects when designing experiments and interpreting data.
Q4: Is this compound cytotoxic?
This compound is generally considered non-toxic to cells at effective concentrations. For instance, it has been shown to be non-toxic to Fischer rat thyroid (FRT) cells at concentrations up to 100 µM after 24 hours of incubation.[2] However, as with any compound, it is advisable to perform cytotoxicity assays for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem: Reduced or inconsistent efficacy of this compound in cell culture.
Possible Cause 1: Presence of Serum in the Culture Medium
While not definitively proven for this compound, it is a well-established principle that serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free concentration and thus their efficacy.[4][5] If you are observing lower than expected inhibition, the presence of serum in your culture medium could be a contributing factor.
Solutions:
-
Reduce or Remove Serum: If your cell line can tolerate it, consider reducing the serum concentration or switching to a serum-free medium during the experiment.
-
Increase Inhibitor Concentration: If serum is required for your experiment, you may need to perform a dose-response curve to determine the optimal concentration of this compound in the presence of your specific serum concentration.
-
Wash Cells Before Assay: Before adding this compound, wash the cells with a serum-free medium or a buffered salt solution to remove residual serum proteins.
Possible Cause 2: Inhibitor Instability or Degradation
Improper storage or handling of this compound can lead to its degradation.
Solutions:
-
Proper Storage: Ensure that the stock solution is stored at the recommended temperature (-80°C for long-term, -20°C for short-term).
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Cell Line Variability
The expression level of CFTR and the presence of other transporters can vary between cell lines, affecting the apparent potency of this compound.[6]
Solutions:
-
Confirm CFTR Expression: Verify the expression and functional activity of CFTR in your cell line using techniques like Western blotting or functional assays (e.g., Ussing chamber).
-
Optimize for Your Cell Line: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.
Quantitative Data Summary
The inhibitory concentration (IC50) or inhibitory constant (Ki) of this compound can vary depending on the cell type and the assay method used. The following table summarizes reported values from the literature. Note that these experiments are typically performed in serum-free or low-serum conditions.
| Cell Line/System | Assay Method | Reported IC50/Ki | Reference |
| FRT cells | Short-circuit current | Ki ≈ 300 nM | [2] |
| FRT cells | Iodide influx | IC50 ≈ 0.5 µM | [6] |
| Human Bronchial Epithelial Cells | Short-circuit current | IC50 ≈ 1-2 µM | [6] |
| Mouse Kidney Cells | Whole-cell patch clamp | IC50 < 1 µM | |
| Wild-type CFTR | Single-channel recording | Ki = 0.6 µM | [2] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Inhibition
This protocol is a standard method for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Grow a confluent monolayer of CFTR-expressing epithelial cells (e.g., Fischer rat thyroid cells, Calu-3, or primary human bronchial epithelial cells) on permeable supports.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with an appropriate Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral side.
-
Inhibitor Addition: Once the Isc has stabilized, add varying concentrations of this compound to the apical side to determine the dose-dependent inhibition.
-
Data Analysis: Calculate the percentage of inhibition of the stimulated Isc at each inhibitor concentration and determine the IC50 value.
Note on Serum: For this assay, it is standard practice to use serum-free Ringer's solution to avoid interference from serum components.
Visualizations
Caption: Experimental workflow for determining this compound efficacy using an Ussing chamber assay.
Caption: Hypothesized impact of serum on this compound availability and efficacy.
Caption: Troubleshooting flowchart for addressing reduced this compound efficacy in cell culture.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Two Prominent CFTR Inhibitors: CFTR(inh)-172 vs. GlyH-101
For researchers in cystic fibrosis, secretory diarrheas, and polycystic kidney disease, the selection of a potent and specific CFTR inhibitor is critical. This guide provides a comprehensive comparison of two widely used inhibitors, CFTR(inh)-172 and GlyH-101, to aid in the selection of the most appropriate tool for your research needs.
This comparison guide delves into the mechanisms of action, efficacy, and potential off-target effects of this compound and GlyH-101, supported by experimental data from peer-reviewed studies.
Mechanism of Action: Two Distinct Approaches to CFTR Inhibition
This compound and GlyH-101 employ different strategies to block the cystic fibrosis transmembrane conductance regulator (CFTR) channel, a key regulator of epithelial fluid and electrolyte transport.
This compound acts as an allosteric inhibitor.[1][2] It binds within the CFTR pore, near transmembrane helix 8, stabilizing the transmembrane helices in a nonconductive conformation.[2][3] This prevents the channel from opening, effectively halting the flow of chloride ions without preventing the dimerization of the nucleotide-binding domains (NBDs).[2]
GlyH-101 , on the other hand, is a pore-occluding inhibitor.[1][4][5] It physically blocks the CFTR channel from the extracellular side, creating a voltage-dependent inhibition.[1][4][5] This mechanism of action is characterized by a rapid onset and reversibility.[4][5]
Efficacy and Potency: A Quantitative Comparison
The inhibitory potency of both compounds has been evaluated in various experimental systems. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are key metrics for comparing their efficacy.
| Inhibitor | Target | IC50 / Ki | Cell Type / Condition | Reference |
| This compound | CFTR | Ki: ~300 nM | FRT cells (short-circuit current) | [6] |
| CFTR | IC50: 0.56 - 0.74 µM | Mouse kidney cells | [1] | |
| WT CFTR | Ki: ~0.5 µM | Not specified | [6] | |
| ΔF508 CFTR | Ki: ~0.2 µM | Not specified | [6] | |
| GlyH-101 | CFTR | Ki: 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | Whole-cell patch clamp | [4][5] |
| CFTR | IC50: 0.87 µM (+ potentials) to 3 µM (- potentials) | Mouse kidney cells | [1] |
Off-Target Effects: A Critical Consideration for Specificity
While both inhibitors are potent blockers of CFTR, their specificity is a crucial factor for interpreting experimental results. Several studies have highlighted potential off-target effects.
| Inhibitor | Off-Target Channel/Process | Effect | Concentration | Reference |
| This compound | VSORC | Inhibition | > 5 µM | [1][7] |
| Orai1 | Inhibition | 20 µM | [8] | |
| ENaC | Inhibition | Not specified | [8][9] | |
| Mitochondrial Respiration | Inhibition | Not specified | [10] | |
| Reactive Oxygen Species (ROS) | Increased Production | Not specified | [10] | |
| GlyH-101 | VSORC | Inhibition (IC50: 5.38 - 6.26 µM) | At concentrations used to inhibit CFTR | [1][7][11] |
| CaCC | Inhibition | At concentrations used to inhibit CFTR | [1][7] | |
| Orai1 | Inhibition | 10 µM (Ca2+ fluorimetry), 50 µM (patch clamp) | [8] | |
| ENaC | Inhibition | Not specified | [8][9] | |
| SLC26A9 | Inhibition | 50 µM | [12] | |
| Voltage-gated Ca2+ and K+ channels | Inhibition | Not specified | [8] | |
| Mitochondrial Functions | Depolarization, Decreased O2 Consumption | Not specified | [13] |
Notably, GlyH-101 demonstrates a broader range of off-target effects at concentrations close to its effective dose for CFTR inhibition, raising concerns about its specificity in complex biological systems.[1][7] this compound also exhibits off-target effects, particularly on VSORC at higher concentrations, and both compounds have been shown to impact mitochondrial function independently of CFTR inhibition.[1][13][14]
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are outlined below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the entire cell membrane, allowing for the characterization of inhibitor effects on CFTR and other ion channels.
Methodology:
-
Cells expressing CFTR are cultured on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the membrane patch, establishing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -40 mV), and voltage steps are applied to elicit whole-cell currents.
-
CFTR channels are activated by adding a cAMP agonist, such as forskolin, to the extracellular solution.
-
The inhibitor (this compound or GlyH-101) is then perfused into the bath at various concentrations to determine its effect on the activated CFTR current.
-
Data is recorded and analyzed to generate dose-response curves and calculate IC50 values.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This technique is used to measure ion transport across an epithelial monolayer.
Methodology:
-
Epithelial cells (e.g., Fischer Rat Thyroid - FRT) expressing CFTR are grown to confluence on permeable filter supports.
-
The filter support is mounted in an Ussing chamber, separating two buffer-filled compartments (apical and basolateral).
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
CFTR is activated by adding a cAMP agonist to the basolateral side.
-
The inhibitor is added to the apical side to assess its effect on the CFTR-mediated Isc.
In Vivo Efficacy
Both this compound and GlyH-101 have demonstrated efficacy in animal models, supporting their potential as therapeutic agents.
-
This compound: A single intraperitoneal injection in mice significantly reduced cholera toxin-induced intestinal fluid secretion by over 90%.[6] It has also been shown to inhibit CFTR-dependent cyst growth in a mouse model of autosomal dominant polycystic kidney disease.[1]
-
GlyH-101: Intraluminal administration of GlyH-101 in a mouse model of cholera reduced cholera toxin-induced intestinal fluid secretion by approximately 80%.[4][5][11]
Conclusion and Recommendations
Both this compound and GlyH-101 are potent inhibitors of the CFTR chloride channel with distinct mechanisms of action.
-
This compound appears to be the more specific of the two, with off-target effects on VSORC primarily observed at higher concentrations.[1][7] Its allosteric mechanism provides a stable and potent inhibition.
-
GlyH-101 offers the advantage of rapid and reversible pore-occluding action.[4][5] However, its significant off-target effects on other chloride channels (VSORC and CaCC) at concentrations used to inhibit CFTR warrant careful consideration and the use of appropriate controls in experimental design.[1][7]
The choice between this compound and GlyH-101 will depend on the specific experimental context. For studies requiring high specificity for CFTR, this compound may be the preferred choice. For experiments where rapid and reversible inhibition is paramount, and potential off-target effects can be controlled for, GlyH-101 remains a valuable tool. Researchers are advised to carefully consider the potential for off-target effects and validate their findings using multiple approaches.
References
- 1. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cystic fibrosis transmembrane regulator inhibitors this compound and GlyH-101 target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of CFTR Inhibitors: CFTR(inh)-172 in Focus
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel and for the development of novel therapeutics for conditions like secretory diarrhea and polycystic kidney disease. This guide provides an objective comparison of the widely used CFTR inhibitor, CFTR(inh)-172, with other common inhibitors, supported by experimental data and detailed methodologies.
This comparison focuses on the specificity of this compound against other prominent CFTR inhibitors, including the glycine hydrazide GlyH-101 and the highly potent benzopyrimido-pyrrolo-oxazine-dione BPO-27. While all three effectively block the CFTR channel, their mechanisms of action and off-target effects vary significantly, influencing their suitability for different research applications.
Quantitative Comparison of Inhibitor Potency and Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors against CFTR and other chloride channels. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 | Cell Type/Assay Condition | Reference |
| This compound | CFTR | ~0.2-4 µM | FRT cells (Short-circuit current) | [1] |
| CFTR | Kᵢ = 300 nM | Not specified | [2] | |
| VSORC | Inhibition at >5 µM | DCT cells (Patch-clamp) | [3][4] | |
| CaCC | No significant effect | DCT cells (Patch-clamp) | [3][4] | |
| GlyH-101 | CFTR | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | FRT cells (Whole-cell patch-clamp) | [3] |
| VSORC | Significant inhibition at concentrations used to inhibit CFTR | DCT cells (Patch-clamp) | [3][4] | |
| CaCC | Significant inhibition at concentrations used to inhibit CFTR | DCT cells (Patch-clamp) | [3][4] | |
| (R)-BPO-27 | CFTR | ~4 nM | Cell-based assay | [5] |
| CFTR | IC50 ~ 8 nM (racemic BPO-27) | Cell-based assay | [1] |
Mechanisms of Action: A Divergence in Approach
The inhibitors exhibit distinct mechanisms for blocking CFTR function. These differences are crucial for understanding their specificity and potential off-target effects.
-
This compound : This thiazolidinone compound acts from the cytoplasmic side of the CFTR channel.[6] Recent structural studies have revealed that this compound binds within the channel pore, near transmembrane helix 8.[6][7] This binding stabilizes a closed conformation of the channel, physically obstructing the ion passage and allosterically inhibiting ATP turnover.[6][7]
-
GlyH-101 : In contrast, this glycine hydrazide acts as an open-channel blocker from the extracellular side of the pore.[3] Its mechanism involves physically occluding the channel pore, leading to a voltage-dependent block.[1][3]
-
(R)-BPO-27 : This potent inhibitor demonstrates a unique mechanism of action by competing with ATP for binding to the nucleotide-binding domains (NBDs) on the cytoplasmic side of CFTR.[8][9] This competitive inhibition prevents the ATP-dependent gating cycle necessary for channel opening.[8][9]
Off-Target Effects: A Critical Consideration for Specificity
A key differentiator among these inhibitors is their activity against other ion channels.
-
This compound demonstrates good specificity for CFTR at lower micromolar concentrations. However, at concentrations above 5 µM, it has been shown to inhibit the volume-sensitive outwardly rectifying (VSOR) chloride channel.[3][4] It does not appear to significantly affect Ca2+-activated chloride channels (CaCCs).[3][4] Some studies also report off-target effects on store-operated calcium entry (SOCE) and the epithelial sodium channel (ENaC).[10][11]
-
GlyH-101 exhibits lower specificity. It inhibits both VSORC and CaCC at concentrations typically used to block CFTR, raising concerns about its use in systems where these other channels are active.[3][4] Like this compound, it has also been shown to affect SOCE and ENaC.[10][11] Additionally, some evidence suggests that GlyH-101 can impact mitochondrial function independently of its effect on CFTR.[12][13]
-
(R)-BPO-27 , with its high potency in the low nanomolar range, is suggested to have a more specific profile, although comprehensive screening against a wide panel of ion channels is not as extensively documented in the provided literature. Its distinct mechanism of action, targeting the ATP-binding site, may contribute to its higher specificity compared to pore blockers.
Experimental Protocols
The following are generalized methodologies for assessing CFTR inhibitor specificity.
Short-Circuit Current (Isc) Measurements in Polarized Epithelial Monolayers
This technique assesses transepithelial ion transport.
-
Cell Culture : Grow a confluent monolayer of CFTR-expressing epithelial cells (e.g., FRT, T84, or Calu-3) on permeable supports.
-
Ussing Chamber Setup : Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral compartments.
-
Baseline Measurement : Bathe both compartments with physiological saline and measure the baseline short-circuit current.
-
CFTR Activation : Stimulate CFTR-mediated chloride secretion by adding a cocktail of agonists, typically including forskolin (to raise cAMP) and a phosphodiesterase inhibitor like IBMX, to the basolateral side.
-
Inhibitor Addition : Once a stable stimulated current is achieved, add the CFTR inhibitor in a dose-response fashion to the apical or basolateral bath, depending on the inhibitor's site of action.
-
Data Analysis : Measure the inhibition of the stimulated short-circuit current to determine the IC50 value.
-
Specificity Assessment : To test for off-target effects, activate other channels (e.g., CaCC with UTP or VSORC with a hypotonic solution) and assess the effect of the inhibitor.[14]
Patch-Clamp Electrophysiology
This method allows for the direct measurement of ion channel activity in individual cells.
-
Cell Preparation : Plate CFTR-expressing cells (e.g., HEK293T or CHO cells transfected with CFTR) on glass coverslips.
-
Recording Configuration : Establish a whole-cell or inside-out patch-clamp recording configuration.
-
CFTR Activation : For whole-cell recordings, include a CFTR-activating cocktail in the pipette solution. For inside-out patches, perfuse the intracellular face of the membrane with ATP and the catalytic subunit of protein kinase A (PKA).
-
Inhibitor Application : Perfuse the cell or the excised patch with solutions containing increasing concentrations of the inhibitor.
-
Data Acquisition and Analysis : Record the current-voltage relationship and determine the extent of channel block at different voltages to calculate the IC50. Single-channel recordings can reveal effects on channel open probability, conductance, and open/closed times.[1][8]
-
Specificity Testing : Elicit currents from other channels (e.g., VSORC by cell swelling or CaCC with intracellular calcium) and apply the inhibitor to assess its effects on these off-target channels.[3][4]
Conclusion
This compound is a potent and relatively specific CFTR inhibitor, making it a valuable tool for studying CFTR function. Its primary off-target effect on VSORC at higher concentrations necessitates careful dose selection and the use of appropriate controls. In comparison, GlyH-101 is less specific, with significant effects on other chloride channels, which may confound data interpretation in complex biological systems. (R)-BPO-27 stands out for its exceptional potency and distinct mechanism of action, suggesting a high degree of specificity, though further characterization of its off-target profile is warranted.
The choice of inhibitor should be guided by the specific experimental context, including the expression of other ion channels in the system under study and the required inhibitor concentration. For studies demanding high specificity, (R)-BPO-27 may be the preferred choice, while this compound remains a robust and well-characterized option when used at appropriate concentrations. Researchers should always validate inhibitor specificity in their specific experimental model to ensure the reliability of their findings.
References
- 1. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Divergent CFTR orthologs respond differently to the channel inhibitors CFTRinh-172, glibenclamide, and GlyH-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating CFTR Inhibition: A Comparative Guide to Structurally Distinct Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest to understand the physiological roles of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and to develop novel therapeutics for conditions like secretory diarrhea and polycystic kidney disease, potent and specific inhibitors of CFTR are indispensable tools. However, ensuring that the observed effects are genuinely due to CFTR inhibition and not a result of off-target activities is a critical validation step. This guide provides a comparative analysis of two structurally distinct and widely used CFTR inhibitors, CFTRinh-172 and GlyH-101, and outlines the experimental methodologies to validate their on-target effects. The use of inhibitors with different chemical scaffolds and mechanisms of action provides a robust strategy to confirm that the observed physiological outcome is a direct consequence of CFTR inhibition.
The Rationale for Using Structurally Distinct Inhibitors
Caption: Logical workflow for validating on-target effects using two structurally distinct inhibitors.
Comparative Analysis of CFTRinh-172 and GlyH-101
CFTRinh-172, a thiazolidinone derivative, and GlyH-101, a glycine hydrazide, represent two distinct classes of CFTR inhibitors. Their differing structures and mechanisms of action make them an ideal pair for validation studies.
Table 1: Comparison of Physicochemical and Mechanistic Properties
| Feature | CFTRinh-172 | GlyH-101 |
| Chemical Class | Thiazolidinone | Glycine Hydrazide |
| Binding Site | Binds inside the pore near transmembrane helix 8 from the cytoplasmic side.[1][2] | Occludes the external pore entrance.[3][4] |
| Mechanism of Action | Acts as both a pore blocker and a gating modulator, stabilizing a closed-pore conformation.[1] | Pore-occluding, causing fast channel closures within bursts of openings.[3][4] |
| Water Solubility | Low | Substantially greater than CFTRinh-172.[3][4] |
| Rapidity of Action | Slower onset and reversal. | Rapidly reversible inhibition (<1 min).[3][4] |
Table 2: Comparative Efficacy (IC50 Values)
| Cell Line / System | CFTRinh-172 (µM) | GlyH-101 (µM) | Reference |
| FRT cells (YFP assay) | ~0.2 - 4 | 4.3 | [5] |
| FRT cells (Short-circuit) | ~0.3 | - | [6] |
| Kidney DCT cells | - | ~1 | [7] |
| Human CFTR in oocytes | 10.4 | - |
Note: IC50 values can vary depending on the experimental conditions, including cell type and activation state of CFTR.
Table 3: Known Off-Target Effects
| Off-Target Channel/Process | CFTRinh-172 | GlyH-101 | Reference |
| VSORC (Volume-Sensitive Outwardly Rectifying Cl- Channel) | Inhibits at concentrations >5 µM. | Inhibits at concentrations used to inhibit CFTR.[7][8] | [7][8] |
| CaCC (Ca2+-activated Cl- Channel) | No significant effect. | Inhibits at concentrations used to inhibit CFTR.[7][8] | [7][8] |
| Mitochondrial Function | Can induce ROS production and depolarize mitochondria. | Can induce ROS production and depolarize mitochondria.[9] | [9] |
| Orai1-mediated Ca2+ entry | Inhibits. | Inhibits. | [10][11][12] |
| ENaC (Epithelial Na+ Channel) | Inhibits αβγ-ENaC, stimulates δβγ-ENaC. | Inhibits both αβγ-ENaC and δβγ-ENaC. | [10][11][12] |
Experimental Protocols for Validating CFTR Inhibition
To rigorously validate CFTR inhibition, it is essential to employ functional assays that directly measure CFTR-mediated ion transport. The following are detailed protocols for two standard and widely accepted methods.
Iodide Efflux Assay
This cell-based assay measures CFTR-dependent iodide transport by monitoring the efflux of iodide from pre-loaded cells.
Experimental Workflow:
Caption: Workflow for the Iodide Efflux Assay.
Detailed Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably expressing wild-type CFTR in 96-well plates and culture until confluent.
-
Iodide Loading:
-
Wash cells once with 200 µL of a chloride-free buffer (e.g., containing NaNO3).
-
Incubate cells for 1 hour at 37°C in 100 µL of an iodide-loading buffer (e.g., 137 mM NaI, 4.5 mM KH2PO4, 1 mM Ca(NO3)2, 1 mM Mg(NO3)2, 10 mM glucose, 5 mM HEPES, pH 7.4).
-
-
Inhibitor Incubation:
-
Aspirate the loading buffer and wash the cells rapidly three times with 200 µL of iodide-free efflux buffer.
-
Add 100 µL of efflux buffer containing the desired concentration of the CFTR inhibitor (e.g., CFTRinh-172 or GlyH-101) or vehicle control (DMSO) and incubate for 10-15 minutes at room temperature.
-
-
CFTR Activation and Iodide Efflux Measurement:
-
Prepare a CFTR activation cocktail containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) in the efflux buffer.
-
At time zero, rapidly replace the inhibitor-containing buffer with 100 µL of the activation cocktail.
-
At specified time points (e.g., 0, 1, 2, 5, 10 minutes), collect the entire extracellular medium and replace it with fresh activation cocktail.
-
Measure the iodide concentration in the collected samples using an iodide-selective electrode.
-
-
Data Analysis:
-
Calculate the rate of iodide efflux at each time point.
-
Compare the efflux rates in the presence and absence of the inhibitors to determine the percentage of inhibition.
-
Ussing Chamber Short-Circuit Current Measurement
The Ussing chamber technique allows for the direct measurement of electrogenic ion transport across an epithelial monolayer.
Experimental Workflow:
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pharmacological Mimic vs. the Genetic Null: A Comparative Guide to CFTR(inh)-172 and CFTR Gene Knockout
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target protein is critical for experimental design and data interpretation. This guide provides an objective comparison of the effects of the potent and selective CFTR inhibitor, CFTR(inh)-172, and a complete loss-of-function through CFTR gene knockout.
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues.[1] Its dysfunction is the underlying cause of cystic fibrosis, a multi-system genetic disorder.[2][3] Both the small molecule inhibitor this compound and genetic knockout models are invaluable tools for studying CFTR function and the pathophysiology of related diseases. However, the question remains: does the acute, reversible inhibition by this compound truly replicate the chronic, systemic absence of the CFTR protein? This guide will delve into their mechanisms, comparative effects, and the experimental protocols used to assess their impact.
Mechanism of Action: A Tale of Two Shutdowns
This compound is a small molecule of the thiazolidinone class that acts as a potent and selective blocker of the CFTR chloride channel.[4][5] Recent structural studies have revealed a dual mechanism of action. This compound binds within the ion channel pore, near transmembrane helix 8, physically obstructing the passage of chloride ions.[1][6] Simultaneously, it stabilizes the channel in a nonconductive conformation, effectively acting as a gating modulator without preventing the dimerization of the nucleotide-binding domains.[6][7] This inhibition is rapid and reversible, with effects observed within minutes of application and reversal upon washout.[4]
A CFTR gene knockout , on the other hand, represents a complete and permanent absence of the CFTR protein. This is achieved through genetic modification, resulting in no transcription or translation of the cftr gene. Consequently, there is a total lack of CFTR protein in all tissues where it is normally expressed.[8][9] This systemic and chronic absence from embryonic development onwards can lead to developmental adaptations and secondary effects not observed with acute pharmacological inhibition.
Head-to-Head Comparison: Cellular and Physiological Effects
While both this compound and CFTR gene knockout lead to a loss of CFTR function, the resulting phenotypes can differ in their onset, scope, and potential for compensatory mechanisms. The following table summarizes key comparative data from various experimental models.
| Parameter | This compound | CFTR Gene Knockout | Key Differences |
| Ion Transport | |||
| Chloride Efflux | Rapid and potent inhibition (Ki ≈ 300 nM)[4] | Complete abolition of CFTR-mediated chloride transport[9] | Acute and reversible vs. chronic and permanent. |
| Bicarbonate Transport | Presumed inhibition due to pore blockage. | Impaired bicarbonate secretion, leading to acidic luminal environments.[3] | The acute impact of this compound on bicarbonate transport is less characterized than the well-established effects of knockout. |
| Fluid Secretion | |||
| Intestinal Fluid Secretion | >90% inhibition of cholera toxin-induced secretion in mice with a single dose.[4][5] | Mice do not develop spontaneous lung disease but show other CF-like symptoms.[8] | Both effectively reduce stimulated fluid secretion, highlighting CFTR's central role. |
| Cellular Functions | |||
| Macrophage Function | Not extensively studied. | Recapitulates many defects of CF macrophages, including increased apoptosis, decreased phagocytosis, and reduced oxidative burst.[9][10] | Genetic knockout provides a model for studying the long-term consequences of CFTR absence in immune cells. |
| Systemic Effects | |||
| Organ Systems Affected | Primarily targets tissues accessible to the compound. Used therapeutically to reduce fluid secretion in secretory diarrheas and polycystic kidney disease.[1][11] | Affects multiple organs including lungs, pancreas, liver, intestines, and reproductive system, leading to the full spectrum of cystic fibrosis symptoms.[2][12] | Pharmacological inhibition is targeted and acute, while genetic knockout has systemic and developmental consequences. |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the CFTR signaling pathway, the mechanism of its inhibition, and a typical experimental workflow for comparison.
Caption: CFTR activation pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and knockout.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of data rely on detailed methodologies. Below are protocols for key experiments used to assess CFTR function.
Short-Circuit Current Measurement (Ussing Chamber)
Objective: To measure net ion transport across an epithelial monolayer.
Methodology:
-
Cell Culture: Grow a polarized monolayer of CFTR-expressing epithelial cells (e.g., Fischer rat thyroid (FRT) cells or human bronchial epithelial cells) on permeable supports.[4]
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers, each filled with appropriate physiological saline solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement: Voltage-clamp the transepithelial potential to 0 mV and measure the short-circuit current (Isc), which represents the net ion flow.
-
CFTR Activation: Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
Inhibition:
-
This compound: Add this compound to the apical chamber and record the decrease in Isc.[4]
-
CFTR Knockout: Compare the Isc response to cAMP agonists in wild-type vs. CFTR knockout cells.
-
-
Data Analysis: Calculate the change in Isc to quantify CFTR activity and inhibition.
In Vivo Intestinal Fluid Secretion Assay
Objective: To measure fluid accumulation in a closed intestinal loop in response to a secretagogue.
Methodology:
-
Animal Model: Use adult mice.
-
Surgical Procedure: Anesthetize the mouse and expose the small intestine through a midline abdominal incision. Ligate a 2-3 cm segment of the proximal small intestine, creating a closed loop.
-
Treatment:
-
Stimulation: Inject a secretagogue (e.g., cholera toxin) into the ligated loop.
-
Incubation: Return the intestine to the abdominal cavity and close the incision. Maintain the animal for a set period (e.g., 6 hours).[4]
-
Measurement: Euthanize the animal, excise the ligated loop, and measure its length and weight. The ratio of loop weight to length indicates the amount of fluid secretion.
-
Analysis: Compare the fluid accumulation in treated/knockout animals to control animals.
Macrophage Function Assays (Phagocytosis and Oxidative Burst)
Objective: To assess the impact of CFTR loss-of-function on key immune cell functions.
Methodology:
-
Cell Source: Isolate monocyte-derived macrophages (MDMs) from peripheral blood of healthy volunteers (for inhibitor studies) or use a CFTR knockout human macrophage cell line created using CRISPR-Cas9.[9][10]
-
Phagocytosis Assay:
-
Incubate macrophages with fluorescently labeled particles (e.g., zymosan or bacteria).
-
After incubation, quench the fluorescence of non-internalized particles.
-
Measure the intracellular fluorescence using flow cytometry or a plate reader to quantify phagocytic activity.
-
-
Oxidative Burst Assay:
-
Load macrophages with a fluorescent probe sensitive to reactive oxygen species (ROS), such as dihydrorhodamine 123.
-
Stimulate the cells with a phagocytic stimulus (e.g., opsonized zymosan or PMA).
-
Measure the increase in fluorescence over time, which corresponds to ROS production.
-
-
Analysis: Compare the phagocytic capacity and ROS production between control, this compound-treated, and CFTR knockout macrophages.[9]
Conclusion: Different Tools for Different Questions
-
This compound provides an acute, reversible, and dose-dependent inhibition of CFTR. This makes it an excellent tool for studying the immediate physiological roles of CFTR activity and for dissecting its contribution to specific cellular processes without the complications of developmental or compensatory changes. Its therapeutic potential lies in conditions of CFTR hyperactivation.[11]
-
CFTR gene knockout offers a model of chronic, systemic, and complete protein absence. This is indispensable for understanding the long-term consequences of CFTR loss, the pathophysiology of cystic fibrosis, and the complex interplay between different organ systems.[8][9] It also allows for the investigation of developmental roles of CFTR.
The choice between using this compound and a CFTR knockout model depends entirely on the research question. For studying the acute role of CFTR in ion transport and fluid secretion, the inhibitor is often sufficient and more convenient. For modeling the multifaceted and chronic nature of cystic fibrosis and its impact on development and immunity, the knockout model is the more appropriate, albeit complex, choice. Ultimately, a comprehensive understanding of CFTR biology is best achieved by leveraging the distinct advantages of both pharmacological and genetic approaches.
References
- 1. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 3. hopkinscf.org [hopkinscf.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. The "Goldilocks Effect" in Cystic Fibrosis: identification of a lung phenotype in the cftr knockout and heterozygous mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consequences of CRISPR-Cas9-Mediated CFTR Knockout in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consequences of CRISPR-Cas9-Mediated CFTR Knockout in Human Macrophages [patrinum.ch]
- 11. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
Comparative Analysis of CFTR(inh)-172 and Other Thiazolidinone Compounds as CFTR Inhibitors
A comprehensive guide for researchers on the efficacy, mechanism, and structure-activity relationships of a key class of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors.
The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues.[1][2] While its dysfunction is famously linked to cystic fibrosis, its overactivation is implicated in secretory diarrheas and autosomal dominant polycystic kidney disease, making selective CFTR inhibition a promising therapeutic strategy.[1][2][3] Among the various small-molecule inhibitors discovered, the thiazolidinone compound CFTR(inh)-172 stands out for its high potency and has become a vital tool in CFTR research.[1][4][5]
This guide provides a comparative analysis of this compound and its analogs, presenting key performance data, detailed experimental protocols, and an overview of the underlying signaling pathways.
Performance Comparison of Thiazolidinone CFTR Inhibitors
This compound was identified through high-throughput screening as a potent inhibitor of the CFTR chloride channel.[4][5] Subsequent structure-activity relationship (SAR) studies have led to the synthesis of numerous analogs with the goal of improving properties like water solubility while maintaining high inhibitory potency.[6][7]
| Compound | Key Structural Modification | Inhibitory Potency (IC50/Ki) | Water Solubility | Key Findings |
| This compound | 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone | ~300 nM (Ki)[4][5][8] | Low | Potent, reversible, and voltage-independent inhibitor.[4][5][8] Serves as the benchmark for this class of compounds. |
| Tetrazolo-172 | 4-tetrazolophenyl in place of 4-carboxyphenyl | ~1 µM | >180 µM (>10-fold higher than this compound)[6][7] | Offers significantly improved water solubility with only a mild reduction in potency, making it a promising lead candidate.[6][7] |
| Oxo-172 | Thiazolidinedione in place of the thiazolidinone core | ~1 µM | >180 µM (>10-fold higher than this compound)[6][7] | Similar to Tetrazolo-172, this analog provides a substantial improvement in water solubility while retaining good inhibitory activity.[6][7] |
| Analog 12 | 3-CH3 substitution on Ring A instead of 3-CF3 | Less active than this compound | Not specified | Demonstrates the importance of the 3-trifluoromethyl group on Ring A for high potency.[6] |
| Other Analogs | Modifications on Ring A and Ring C | Relative potencies from 0.56 to 0.90 compared to this compound | Not specified | Substitutions at various positions on the phenyl rings generally led to reduced potency compared to this compound.[4][9] |
Mechanism of Action
Recent structural and biophysical studies have elucidated a sophisticated mechanism for this compound that goes beyond simple channel blocking.
-
Dual Functionality : this compound acts as both a pore blocker and a gating modulator .[3]
-
Binding Site : It binds within the CFTR pore, near a critical structural element known as transmembrane helix 8 (TM8).[1][2] This helix is an allosteric link between the channel's catalytic site (where ATP hydrolysis occurs) and the channel gate.[1]
-
Conformational Stabilization : The binding of this compound stabilizes the transmembrane helices in a nonconductive conformation.[1] This action collapses the chloride selectivity filter and blocks the pore from the extracellular side of the membrane.[1][2]
-
Gating Modulation : Unlike a simple open-channel blocker, this compound reduces the channel's open probability by increasing its mean closed time.[8][10] Interestingly, it does not prevent the dimerization of the nucleotide-binding domains (NBDs), a key step in channel gating.[1][2] The potency of inhibition increases as the open time of the channel is prolonged.[10]
Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold has revealed key structural requirements for its activity and solubility.[6][7] The molecule can be conceptually divided into three parts: Ring A (the 3-trifluoromethylphenyl group), Ring B (the thiazolidinone core), and Ring C (the 4-carboxyphenyl group).
-
Ring A : The presence of the 3-trifluoromethyl (3-CF3) group is critical for the highest potency.[6] Replacing it with less electronegative groups like methyl (3-CH3) or adding other substituents like chloro at different positions significantly reduces inhibitory activity.[6]
-
Ring B (Core) : The 2-thioxo-4-thiazolidinone core is important for high affinity. However, replacing the sulfur at the 2-position with oxygen (to form a thiazolidinedione, as in Oxo-172) retains good potency while improving solubility.[6][7]
-
Ring C : The polar carboxyl group on Ring C is essential. Replacing it with a tetrazole group (as in Tetrazolo-172) also maintains good inhibitory activity and dramatically enhances water solubility.[6][7]
Experimental Protocols
The characterization of this compound and its analogs relies on several key experimental assays.
YFP-Based High-Throughput Screening for CFTR Inhibitors
This fluorescence-based assay is used for the initial discovery of CFTR modulators.
-
Principle : Epithelial cells are engineered to co-express human CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q). The fluorescence of this YFP variant is quenched by iodide (I⁻). CFTR activity is measured by the rate of I⁻ influx into the cells, which leads to a decrease in fluorescence.
-
Methodology :
-
Plate the engineered cells in a multi-well format (e.g., 96 or 384 wells).
-
Maximally stimulate CFTR channels using a cocktail of activators (e.g., forskolin, IBMX, genistein).
-
Add the test compounds (e.g., this compound or its analogs) to the wells and incubate.
-
Initiate I⁻ influx by adding an iodide-containing solution.
-
Measure the rate of fluorescence quenching over time using a plate reader. The rate of quenching is proportional to the CFTR-mediated I⁻ transport. A slower quenching rate in the presence of a compound indicates CFTR inhibition.
-
Short-Circuit Current Measurement (Ussing Chamber)
This electrophysiological technique is the gold standard for measuring net ion transport across an intact epithelial monolayer.
-
Principle : An epithelial cell monolayer is mounted in a Ussing chamber, separating two buffer-filled compartments (apical and basolateral). The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current, Isc) is measured. This Isc is equivalent to the net ion flux across the epithelium.
-
Methodology :
-
Culture epithelial cells (e.g., Fischer Rat Thyroid (FRT) or human bronchial epithelial cells) on permeable supports until a polarized, high-resistance monolayer is formed.
-
Mount the support in the Ussing chamber.
-
To isolate the CFTR-dependent chloride current, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical buffer.
-
Stimulate CFTR activity by adding agonists like forskolin and IBMX to the basolateral side. This will increase the Isc.
-
Once a stable stimulated current is achieved, add the CFTR inhibitor (e.g., this compound) to the apical side.
-
The resulting decrease in Isc represents the degree of CFTR inhibition. Dose-response curves can be generated to calculate the IC50.[11]
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through single CFTR channels, providing detailed insights into channel gating.
-
Principle : A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing CFTR. In the "excised inside-out" configuration, this small patch of membrane is pulled away from the cell, exposing the intracellular face of the channel to the bath solution. This allows for precise control of the factors that influence the channel, such as ATP and the inhibitor.
-
Methodology :
-
Identify a suitable cell expressing CFTR under a microscope.
-
Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Excise the membrane patch into the "inside-out" configuration.
-
Activate the CFTR channels in the patch by perfusing the bath with a solution containing ATP and Protein Kinase A (PKA).
-
Record the single-channel currents, which appear as discrete rectangular steps.
-
Introduce this compound into the bath solution and record the changes in channel activity.
-
Analyze the data to determine the effect of the inhibitor on the channel's open probability, mean open time, and mean closed time.[10]
-
Signaling Pathway and Inhibition
CFTR is an ATP-gated anion channel that is activated by cAMP-dependent phosphorylation via Protein Kinase A (PKA).[12] The workflow below illustrates this activation pathway and the point of intervention for thiazolidinone inhibitors.
Caption: CFTR activation pathway and site of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel CFTR inhibitor typically follows a multi-step workflow, starting with broad screening and progressing to detailed mechanistic studies.
Caption: Workflow for the discovery and characterization of CFTR inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THIAZOLIDINONE CFTR INHIBITORS WITH IMPROVED WATER SOLUBILITY IDENTIFIED BY STRUCTURE-ACTIVITY ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 10. rupress.org [rupress.org]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling CFTR(inh)-172
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the potent and selective CFTR chloride channel blocker, CFTR(inh)-172. Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards requiring specific precautions. It is harmful if swallowed, causes serious eye and skin irritation, and may provoke an allergic skin reaction or respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents contact with eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Avoids skin irritation and potential allergic reactions.[1] |
| Lab coat or other protective clothing. | Protects against accidental skin contact and contamination of personal clothing.[1][2] | |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of respiratory irritation.[1] |
Quantitative Compound Data
Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 409.4 g/mol | [3] |
| Purity | ≥98% | [3] |
| Ki (Inhibition Constant) | 300 nM | [3][4] |
| Solubility in DMSO | 5 mg/mL | [3] |
| 40.94 mg/mL (100 mM) | ||
| CAS Number | 307510-92-5 | [1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step procedures outline the recommended workflow from receipt of the compound to its final disposal.
Step-by-Step Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage of Solid Compound: Store the crystalline solid in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refer to the supplier's recommendation, which is often at +4°C.
-
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation in a chemical fume hood to avoid inhalation of the powder.
-
This compound is commonly dissolved in DMSO to prepare a stock solution.[4]
-
For example, to prepare a 10 mM stock solution, dissolve 4.094 mg of this compound in 1 mL of DMSO.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[4]
First Aid Measures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a physician.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all solid and liquid waste contaminated with this compound in clearly labeled, sealed containers. This includes unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials.
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not allow the substance to enter the environment.[2]
Visualized Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial receipt to final waste management.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
